2,8-Difluoro-5H-dibenzo[b,f]azepine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9F2N |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
3,8-difluoro-11H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C14H9F2N/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)17-13/h1-8,17H |
InChI Key |
YEKMDJRJDNWVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C(N2)C=CC(=C3)F)C=C1F |
Origin of Product |
United States |
Foundational & Exploratory
2,8-Difluoro-5H-dibenzo[b,f]azepine (CAS 1334398-62-7): A Mechanistic Guide to Synthesis, Metabolic Stability, and Drug Design
The Metabolic Bottleneck of the Dibenzazepine Scaffold
The 5H-dibenzo[b,f]azepine (iminostilbene) core is a privileged structural motif in neuropharmacology, serving as the backbone for blockbuster anticonvulsants and antidepressants like carbamazepine (CBZ) and clomipramine. However, the clinical utility of unmodified dibenzazepines is frequently compromised by their complex metabolic profiles.
In vivo, the electron-rich aromatic rings of the dibenzazepine scaffold are highly susceptible to cytochrome P450 (CYP3A4 and CYP2C8) mediated oxygenation. This enzymatic attack leads to aromatic hydroxylation at the 2, 3, 7, and 8 positions, generating reactive electrophilic species such as arene oxides and iminoquinones. These reactive intermediates covalently bind to cellular macromolecules and glutathione, triggering idiosyncratic adverse drug reactions (ADRs), including severe hypersensitivity and hepatotoxicity [1].
To overcome this metabolic liability, rational drug design employs strategic halogenation. 2,8-Difluoro-5H-dibenzo[b,f]azepine (CAS 1334398-62-7) was developed as a highly specific chemical probe and structural scaffold to block these metabolic hotspots[2].
The Rationale for 2,8-Difluorination
The substitution of hydrogen with fluorine at the 2 and 8 positions is not merely a steric intervention; it is a profound electronic modulation. Fluorine is a classic bioisostere for hydrogen, meaning it introduces minimal steric bulk (Van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), thereby preserving the molecule's binding affinity to target receptors (e.g., voltage-gated sodium channels).
However, fluorine's extreme electronegativity exerts a strong inductive electron-withdrawing effect (-I effect) on the aromatic system. This pulls electron density away from the
Metabolic pathway divergence between unmodified dibenzazepines and the 2,8-difluoro analogue.
Physicochemical Profiling
The introduction of fluorine atoms predictably alters the physicochemical properties of the dibenzazepine core, increasing lipophilicity and metabolic half-life, which are critical parameters for central nervous system (CNS) penetration and dosing regimens.
| Parameter | 5H-Dibenzo[b,f]azepine (Iminostilbene) | This compound |
| CAS Number | 256-96-2 | 1334398-62-7 |
| Molecular Weight | 193.25 g/mol | 229.23 g/mol |
| Aromatic Hydroxylation Liability | High (Rapid CYP-mediated turnover) | Negligible (Electronically deactivated) |
| Lipophilicity (Trend) | Baseline | Increased (Enhanced CNS permeability) |
| Primary Acidic Byproduct | 9-Methylacridine | 2,7-Difluoro-9-methylacridine |
Synthetic Methodology: N-Arylindole Ring Expansion
Historically, synthesizing halogenated dibenzazepines required exhaustive, low-yield multi-step routes involving radical halogenation or N-aryl isatin intermediates. The contemporary, highly efficient approach utilizes the acid-catalyzed rearrangement of N-arylindoles [1].
To synthesize this compound, the specific precursor 1-(4-fluorophenyl)-5-fluoro-1H-indole is subjected to elevated temperatures in Polyphosphoric Acid (PPA). PPA serves a dual purpose: it acts as a viscous, high-boiling solvent and provides the strong Brønsted acidity required to protonate the indole core. This protonation triggers the cleavage of the indole C2-C3 bond, followed by the insertion of C2 into the N-aryl system, expanding the 5-membered pyrrole ring into the central 7-membered azepine ring.
The Competing Acridine Pathway
A critical mechanistic caveat in this synthesis is the thermodynamic instability of the 7-membered azepine ring in harsh acidic conditions. Extended exposure to hot PPA drives a secondary ring contraction, converting the desired this compound into a 6-membered 2,7-difluoro-9-methylacridine byproduct [3]. Therefore, precise temporal control and continuous monitoring are mandatory.
Synthetic workflow and the competing thermodynamic ring contraction pathway.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized to maximize the yield of the 7-membered azepine while suppressing the 9-methylacridine byproduct.
-
Preparation of the Acidic Medium: Purge 1.0 mL of Polyphosphoric Acid (PPA) with Argon gas and heat to 100 °C for 30 minutes. Causality: Pre-heating reduces the extreme viscosity of PPA, ensuring homogeneous mixing, while Argon purging removes dissolved oxygen to prevent oxidative degradation of the indole.
-
Initiation: Inject 100 mg of 1-(4-fluorophenyl)-5-fluoro-1H-indole directly into the hot PPA via syringe. Maintain vigorous stirring at 100 °C.
-
Kinetic Monitoring (Critical Step): Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate mobile phase. Causality: The reaction must be terminated the moment the starting material is consumed (typically between 36–72 hours). Over-reaction will quantitatively convert the product into 2,7-difluoro-9-methylacridine.
-
Quenching: Carefully pour the hot reaction mixture onto an excess of ice-cold aqueous
. Stir vigorously for 1 hour. Causality: neutralizes the PPA. The ice bath is mandatory to absorb the violent exothermic heat of neutralization, which would otherwise cause thermal decomposition of the azepine. -
Extraction & Purification: Extract the aqueous phase with Dichloromethane (
, 2 × 100 mL). Dry the combined organic layers over anhydrous , concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure this compound.
Protocol 2: In Vitro Microsomal Stability Validation
To empirically validate that the 2,8-difluoro substitution successfully blocks CYP450-mediated aromatic hydroxylation, a comparative microsomal stability assay must be performed.
-
Incubation Setup: Prepare a 1 µM solution of this compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL.
-
Thermal Equilibration: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Enzymatic Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450 enzymes. Withholding it until this exact moment ensures the metabolic reaction begins precisely at
. -
Kinetic Sampling: At intervals of 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix for clean downstream analysis.
-
Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the in vitro half-life (
) and compare it against the unmodified iminostilbene control to validate the metabolic shielding effect of the fluorine atoms.
References
-
Title: Convenient syntheses of halo-dibenz[b,f]azepines and carbamazepine analogues via N-arylindoles Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry), 2014, 12, 1114-1121. URL: [Link]
-
Title: Synthesis and Structure-Metabolism Relationships of Halogenated Carbamazepine Analogues Source: University of Liverpool Repository (Thesis) URL: [Link]
Sources
- 1. Convenient syntheses of halo-dibenz[ b , f ]azepines and carbamazepine analogues via N -arylindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41252K [pubs.rsc.org]
- 2. 256-96-2|5H-Dibenzo[b,f]azepine|BLD Pharm [bldpharm.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Engineering Fluorinated Dibenzo[b,f]azepine Derivatives: A Technical Guide to Synthesis, Metabolism, and Pharmacological Optimization
As a Senior Application Scientist navigating the intersection of medicinal chemistry and process engineering, I approach the optimization of the dibenzo[b,f]azepine scaffold as a multidimensional challenge. The tricyclic dibenzo[b,f]azepine core is the structural foundation for critical CNS-active therapeutics, including carbamazepine (CBZ) and imipramine. However, the native scaffold suffers from metabolic liabilities that can lead to severe idiosyncratic adverse drug reactions (ADRs).
This whitepaper provides an in-depth technical analysis of how targeted fluorination resolves these metabolic vulnerabilities, supported by advanced synthetic methodologies—transitioning from harsh traditional acid catalysis to modern, sustainable electrochemical radical cascades.
The Metabolic Imperative for Fluorination
The pharmacological utility of un-substituted carbamazepine is often compromised by its complex metabolic profile. In vivo, cytochrome P450 (CYP450) enzymes mediate the oxygenation of the peripheral benzene rings, generating highly reactive and electrophilic arene oxide intermediates 1. These arene oxides are hypothesized to covalently bind to cellular proteins, triggering the immunological responses responsible for ADRs 2.
The Causality of Fluorine Substitution: Strategic incorporation of fluorine atoms at the 2 and 8 positions (e.g., 2,8-difluorocarbamazepine) fundamentally alters the molecule's metabolic trajectory. The exceptionally high bond dissociation energy of the C-F bond sterically and electronically precludes CYP450-mediated ring epoxidation 1. By blocking these sites, metabolism is shunted away from toxic arene oxides and toward safer clearance mechanisms, such as N-glucuronidation 2.
Fig 1. CYP450-mediated metabolic pathways of standard vs. fluorinated carbamazepine.
Evolution of Synthetic Methodologies
The synthesis of fluorinated dibenzo[b,f]azepines has historically been a demanding challenge, often requiring harsh conditions that limit functional group tolerance.
Traditional Route: N-Arylindole Rearrangement
The classical approach involves a two-step sequence: CuI/proline-catalyzed N-arylation of fluorinated indoles, followed by a Wagner-Meerwein-type acid-catalyzed rearrangement using polyphosphoric acid (PPA) at 100 °C 1. While effective, the extreme acidity and thermal requirements often lead to substrate degradation and moderate yields.
Modern Route: Electrochemical Radical Cascade Cyclization
To bypass the limitations of harsh acids and stoichiometric oxidants, modern synthesis employs redox-mediated electrochemistry. By utilizing difluoromethylsulfonylhydrazine as a radical precursor and ferrocene as an anodic mediator, an electron-deficient difluoromethyl radical is generated under mild conditions [[3]](). This radical adds to an alkyne-tethered amide, initiating a cascade cyclization that constructs the fluorinated dibenzazepine core with high stereoselectivity 4.
Fig 2. Ferrocene-mediated electrochemical cascade cyclization for fluorinated dibenzazepines.
Quantitative Data Summary
The table below synthesizes the comparative performance of various synthetic routes and their corresponding pharmacological impacts based on recent literature.
| Derivative / Target | Synthetic Route | Key Reagents & Conditions | Yield (%) | Pharmacological / Metabolic Impact |
| 2,8-Difluoro-CBZ | N-arylindole rearrangement | CuI, Proline, PPA (100 °C) | 22–66% | Completely blocks CYP450-mediated ring hydroxylation in hepatocytes 1. |
| Fluorinated Dibenzazepine (73) | Electrochemical cascade cyclization | Ferrocene (Cp2Fe), MeOH, 70 °C | 70% | Provides stereoselective access to complex fluorinated analogues without toxic oxidants 4. |
| 2-Fluoro-CBZ | N-aryl isatin route | N-aryl isatin, acid catalysis | N/A | Reduced hepatocyte turnover compared to native CBZ, though less stable than the di-fluoro variant 2. |
Self-Validating Protocol: Electrochemical Synthesis of Fluorinated Dibenzazepines
To ensure absolute reproducibility, the following protocol for the electrochemical radical cascade cyclization is designed as a self-validating system. Each step includes a mechanistic rationale (causality) and an empirical check (validation).
Step 1: Electrolyte and Substrate Assembly
-
Action: In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, dissolve the alkyne-tethered amide precursor (1.0 equiv) and difluoromethylsulfonylhydrazine (1.5 equiv) in a 1:1 mixture of Methanol and Trifluoroethanol (TFE). Add 10-20 mol% Ferrocene (Cp2Fe) and a supporting electrolyte (e.g., LiClO4).
-
Causality: TFE is utilized to stabilize radical intermediates and enhance solution conductivity without participating in side reactions. Ferrocene acts as a low-oxidation-potential redox mediator, preventing the direct over-oxidation of the sensitive alkyne substrate at the anode [[3]]().
-
Validation: Measure the initial cell resistance using a potentiostat. A stable baseline (< 50 ohms) confirms complete dissolution of the supporting electrolyte, ensuring uniform current distribution and preventing localized electrode fouling.
Step 2: Anodic Oxidation & Radical Initiation
-
Action: Apply a constant current (e.g., 10 mA) while heating the cell to 70 °C under an inert nitrogen atmosphere.
-
Causality: The applied current oxidizes ferrocene to the ferrocenium ion. This species subsequently oxidizes the sulfonylhydrazine via an inner-sphere electron transfer, triggering the extrusion of N2 and SO2 gas to cleanly generate the difluoromethyl radical 5.
-
Validation: Observe the reaction mixture for steady micro-bubbling at the anode (confirming N2/SO2 release). The cell voltage should remain stable; a sudden spike in voltage indicates electrode passivation.
Step 3: Cascade Cyclization and Rearomatization
-
Action: Maintain electrolysis for 4–6 hours (typically 2.5 F/mol of charge passed).
-
Causality: The generated difluoromethyl radical adds across the terminal alkyne, creating a highly reactive vinyl radical that immediately undergoes intramolecular cyclization with the pendant aryl ring. Subsequent electron and proton loss (rearomatization) yields the final dibenzazepine [[4]]().
-
Validation: Monitor the reaction via LC-MS. The process is validated when the mass peak corresponding to the starting alkyne disappears and is replaced by the [M+H]+ peak of the fluorinated cyclized product.
Step 4: Isolation and Verification
-
Action: Terminate the current, evaporate the solvent under reduced pressure, and partition the residue between Ethyl Acetate and water. Purify the organic layer via silica gel flash chromatography.
-
Validation: Perform 19F-NMR and 1H-NMR on the purified isolate. The presence of a distinct doublet/triplet in the 19F spectrum confirms the successful incorporation of the difluoromethyl group, validating the entire cascade sequence.
References
- Organic & Biomolecular Chemistry (RSC Publishing)
- Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles ACS Omega - ACS Publications URL
- Synthesis and Structure-Metabolism Relationships of Halogenated Carbamazepine Analogues University of Liverpool URL
- Chapter 1: Redox-mediated Electrochemical Cyclization Reactions RSC Books URL
Sources
- 1. Convenient syntheses of halo-dibenz[ b , f ]azepines and carbamazepine analogues via N -arylindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41252K [pubs.rsc.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
The 2,8-Difluoro Dibenzo[b,f]azepine Scaffold: A Technical Guide to a Privileged Core in Drug Discovery
Introduction: Strategic Fluorination of a Versatile Scaffold
The dibenzo[b,f]azepine core is a well-established privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs with a wide range of therapeutic applications, including anticonvulsants like carbamazepine and antidepressants such as imipramine.[1][2] The inherent conformational flexibility and rich aromatic character of this tricyclic system provide an excellent framework for molecular recognition by various biological targets. In the relentless pursuit of enhanced therapeutic profiles, the strategic introduction of fluorine atoms onto this scaffold has emerged as a key strategy for medicinal chemists.
This technical guide provides an in-depth analysis of the 2,8-difluoro substituted dibenzo[b,f]azepine scaffold. We will explore the rationale behind this specific substitution pattern, delve into synthetic methodologies, and examine the resulting impact on biological activity and metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical architecture for the discovery of novel therapeutics. The introduction of fluorine at the 2 and 8 positions is not a random chemical modification; it is a deliberate design choice aimed at modulating the scaffold's electronic properties, lipophilicity, and metabolic fate, ultimately leading to compounds with improved drug-like properties.
Synthetic Strategies: Accessing the 2,8-Difluoro Dibenzo[b,f]azepine Core
The synthesis of the 2,8-difluoro dibenzo[b,f]azepine core can be achieved through several strategic approaches, primarily involving the construction of the central seven-membered azepine ring from appropriately substituted precursors. A common and effective method involves the intramolecular cyclization of a suitably functionalized diarylamine.
Key Synthetic Pathway: Intramolecular Cyclization
A prevalent strategy for constructing the dibenzo[b,f]azepine nucleus is through an intramolecular cyclization reaction. This typically involves the formation of the seven-membered ring from a diarylamine precursor. For the 2,8-difluoro analog, this would necessitate starting materials containing fluorine at the desired positions.
Conceptual Workflow for the Synthesis of 2,8-Difluoro-5H-dibenzo[b,f]azepine:
Figure 1: Conceptual workflow for the synthesis of the 2,8-difluoro dibenzo[b,f]azepine scaffold.
Experimental Protocol: Synthesis of this compound-5-carboxamide
The following protocol is adapted from methodologies described for the synthesis of halogenated carbamazepine analogs.
Step 1: Synthesis of 2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,2'-diamino-4,4'-difluorobibenzyl (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent and Base: Add anhydrous toluene as the solvent, followed by a strong base such as sodium tert-butoxide (2.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2,8-difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine.
Step 2: Dehydrogenation to this compound
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent such as carbon tetrachloride.
-
Bromination: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator like benzoyl peroxide (catalytic amount).
-
Reaction Conditions: Reflux the mixture under irradiation with a UV lamp for 4-6 hours.
-
Elimination: After cooling, add a non-nucleophilic base (e.g., 1,8-diazabicycloundec-7-ene, DBU) and stir at room temperature for an additional 2-4 hours to effect elimination of HBr.
-
Work-up and Purification: Perform an aqueous work-up as described in Step 1 and purify the crude product by column chromatography to yield this compound.
Step 3: Carbamoylation to this compound-5-carboxamide
-
Reaction Setup: Dissolve the this compound in a mixture of acetic acid and water.
-
Carbamoylation: Add a solution of potassium cyanate (1.5 equivalents) in water dropwise at room temperature.
-
Reaction Conditions: Stir the mixture for 12-16 hours.
-
Work-up: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain the final product, this compound-5-carboxamide.
Structure-Activity Relationship (SAR) and Biological Implications
The introduction of fluorine at the 2 and 8 positions of the dibenzo[b,f]azepine scaffold has profound implications for its biological activity and pharmacokinetic profile. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen while significantly altering the electronic landscape of the molecule.
Impact on Metabolic Stability
A key driver for the synthesis of 2,8-difluoro dibenzo[b,f]azepine derivatives has been the quest to improve metabolic stability, particularly for analogs of carbamazepine. Carbamazepine is known to undergo oxidative metabolism, leading to the formation of reactive epoxide and arene oxide metabolites, which have been implicated in idiosyncratic adverse drug reactions.
Metabolic Pathway of Carbamazepine vs. a 2,8-Difluoro Analog:
Sources
Technical Guide: Solubility & Handling of 2,8-Difluoro-5H-dibenzo[b,f]azepine
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2,8-difluoro-5H-dibenzo[b,f]azepine .
This guide synthesizes available experimental data for the specific fluorinated derivative with established structure-property relationships (SPR) of the parent iminostilbene scaffold. It is designed to support process chemistry optimization, purification, and synthetic workflows.
Executive Summary
This compound is a fluorinated tricyclic heterocycle belonging to the dibenzazepine (iminostilbene) class.[1] It serves as a critical intermediate in the synthesis of advanced pharmaceutical agents (e.g., next-generation anticonvulsants analogous to Carbamazepine) and functional materials for organic electronics (OLEDs).
The introduction of fluorine atoms at the 2- and 8-positions significantly alters the physicochemical profile compared to the parent 5H-dibenzo[b,f]azepine. Key impacts include enhanced lipophilicity , increased crystal lattice energy , and modified solubility in polar protic solvents . Successful processing requires specific solvent systems to overcome the high cohesive energy of the fluorinated crystal lattice.
Physicochemical Profile
Understanding the fundamental properties is a prerequisite for selecting the correct solvent system.
| Property | Data / Prediction | Implications for Solubility |
| Molecular Structure | Fluorinated Tricyclic Amine | Planar, rigid structure promotes strong |
| Molecular Weight | ~229.23 g/mol | Moderate MW; solubility is driven by polarity interactions. |
| Lipophilicity (LogP) | ~4.5 – 5.0 (Predicted) | Highly lipophilic. Insoluble in water. |
| Melting Point | >200°C (Estimated)* | High MP indicates strong lattice energy; requires high-boiling solvents for dissolution. |
| H-Bond Donor | 1 (Secondary Amine) | Capable of H-bonding with acceptors (DMSO, DMF, Acetone). |
| H-Bond Acceptor | 2 (Fluorines) + 1 (N) | Weak acceptance from Fluorine; moderate from Nitrogen. |
*Note: The parent iminostilbene melts at ~197-199°C. Para-fluorination typically increases the melting point due to efficient packing and dipole interactions.
Solubility Landscape in Organic Solvents
The solubility of this compound is categorized by solvent class. The data below synthesizes experimental precedents from analogous fluorinated dibenzazepines.
A. High Solubility (Primary Process Solvents)
These solvents are recommended for reaction media (e.g., acylations, alkylations) and initial dissolution.
-
Polar Aprotic Solvents:
-
THF (Tetrahydrofuran): Excellent solubility. Standard solvent for organometallic couplings (Buchwald-Hartwig).
-
DCM (Dichloromethane): High solubility at room temperature (RT). Ideal for extraction and chromatography.
-
DMF / DMSO: High solubility, but difficult to remove. Use only when high temperatures (>100°C) are required for reactivity.
-
-
Aromatic Hydrocarbons:
-
Toluene: Moderate solubility at RT; High solubility at reflux (110°C) . Preferred solvent for large-scale phosgenation or carbonylation reactions due to easy azeotropic drying.
-
B. Temperature-Dependent Solubility (Recrystallization)
These solvents exhibit a steep solubility curve, making them ideal for purification via recrystallization.
-
Alcohols:
-
Isopropyl Alcohol (IPA): Low solubility at RT; High solubility at boiling point (82°C). Primary recommendation for recrystallization.
-
Ethanol: Similar profile to IPA but may require larger volumes.
-
-
Esters:
-
Ethyl Acetate: Moderate solubility at RT. Often used in combination with Heptane.
-
C. Poor Solubility (Antisolvents)
Use these to precipitate the compound from a concentrated solution.
-
Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane.
-
Water: Strictly insoluble. Used to wash away inorganic salts during workup.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol to determine exact solubility (mg/mL) for your specific batch/polymorph.
Figure 1: Workflow for precise gravimetric solubility determination.
Protocol B: Purification via Recrystallization (IPA Method)
Based on standard purification methods for dibenzazepine derivatives [1, 2].
-
Dissolution: Suspend crude this compound in Isopropyl Alcohol (IPA) (approx. 10-15 mL per gram of solid).
-
Reflux: Heat the mixture to reflux (82°C) with magnetic stirring.
-
Adjustment: If solid remains, add IPA in small portions (1 mL) until a clear orange/yellow solution is obtained.
-
Filtration (Hot): If black specks (Pd residue or carbon) are present, filter rapidly through a pre-warmed Celite pad.
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature (25°C) over 2 hours. Then cool to 0-4°C in an ice bath for 1 hour.
-
Isolation: Filter the resulting crystals via vacuum filtration. Wash with cold IPA (-10°C).
-
Drying: Dry under vacuum at 45°C for 12 hours.
Process Chemistry Applications
Impact on Synthesis (Apixaban & Analogues)
While Apixaban itself utilizes a pyrazole-fused core, this compound is a scaffold for Carbamazepine analogues and OLED emitters [3].
-
Acylation Reactions: When reacting with acyl chlorides (e.g., to form the 5-carbonyl derivative), use Toluene with Triethylamine. The hydrochloride salt of the base will precipitate, while the fluorinated azepine product remains in solution at elevated temperatures, facilitating easy filtration [1].
-
Palladium Coupling: For N-arylation (Buchwald-Hartwig), use Dioxane or Toluene to ensure high solubility of the starting material, which is critical for catalyst turnover [4].
Thermodynamic Logic for Solvent Selection
The dissolution process is governed by the Van't Hoff equation. For rigid, fluorinated rings, the enthalpy of fusion (
-
Rule of Thumb: A solvent with a boiling point below 60°C (e.g., DCM) is often insufficient for recrystallization because the
(difference between boiling point and crystallization temp) is too small to drive significant recovery yield. Always choose solvents with BP > 80°C (IPA, Toluene) for purification.
Safety & Handling
-
Hazards: Fluorinated dibenzazepines are potential skin sensitizers and irritants .
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste: Halogenated organic waste stream. Do not mix with general organic waste if incineration protocols differ for fluorinated compounds.
References
-
Balaure, P. C., et al. "Synthesis of New Dibenzo[b,f]azepine Derivatives." Rev. Roum. Chim., 2016.[1] (Describes recrystallization of dibenzazepine derivatives from Isopropyl Alcohol).
-
National Institutes of Health (NIH). "Design and synthesis of novel rigid dibenzo[b,f]azepines..." PMC, 2023. (Details solubility and purification of functionalized azepines).
-
University of Belgrade. "Synthesis and antimicrobial activity of azepine and thiepine derivatives."[2] J. Serb.[2] Chem. Soc., 2015. (Discusses Pd-catalyzed synthesis and solubility in organic media).
-
Thieme Chemistry. "Synthesis of Benzo[b]azepines with a Fluorinated Side Chain." Synfacts, 2020. (Context on fluorinated azepine handling).
Sources
Methodological & Application
Application Notes & Protocols: Advanced Ring Expansion Strategies for the Synthesis of 2,8-Difluoro-5H-dibenzo[b,f]azepine
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of 2,8-difluoro-5H-dibenzo[b,f]azepine (2,8-difluoroiminostilbene) via ring expansion protocols. The dibenzo[b,f]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of several key therapeutic agents, including antidepressants and anticonvulsants.[1] Fluorinated analogues are of particular interest due to the unique pharmacological properties that fluorine substitution can impart. This guide focuses on two primary, field-proven ring expansion strategies: the acid-catalyzed rearrangement of N-arylindoles and the Wagner-Meerwein rearrangement of acridin-9-ylmethanols. We will delve into the mechanistic underpinnings of these transformations, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Strategic Overview & Mechanistic Rationale
The synthesis of the seven-membered azepine ring of the dibenzo[b,f]azepine system presents a significant synthetic challenge. While various methods exist, ring expansion strategies are particularly elegant as they leverage the formation of more readily accessible five- or six-membered ring precursors to overcome the entropic and enthalpic barriers associated with direct medium-ring cyclization.[2][3]
Two principal pathways have demonstrated efficacy for this class of compounds:
-
Route A: Acid-Catalyzed Rearrangement of N-Arylindoles: This is a powerful method for constructing the dibenzazepine core from N-arylindole precursors.[1][4] The reaction, typically catalyzed by strong acids like polyphosphoric acid (PPA), proceeds via an intramolecular electrophilic substitution.[4] The choice of PPA is critical; it acts as both a solvent and a potent, non-oxidizing dehydrating agent, facilitating the necessary cyclization onto the indole ring. The reaction is known to tolerate electron-withdrawing halogen substituents, making it a viable approach for synthesizing the target 2,8-difluoro derivative.[4]
-
Route B: Wagner-Meerwein Rearrangement of Acridin-9-ylmethanols: This classic rearrangement provides another robust entry to the dibenzazepine skeleton.[1] The process involves the acid-catalyzed formation of a carbocation from an acridin-9-ylmethanol precursor, which then undergoes a 1,2-aryl shift to expand the central six-membered ring into the desired seven-membered azepine ring.[4] This method requires the initial synthesis of the appropriately substituted fluorinated acridine, which can be achieved from N-arylisatin precursors.[4]
Below is a conceptual workflow comparing these two strategic approaches.
Caption: Comparative workflow of the two primary ring expansion strategies.
In-Depth Protocol: N-Arylindole Ring Expansion
This section provides a detailed, two-step protocol for the synthesis of this compound, commencing with the synthesis of the N-arylindole precursor. This route is often preferred due to the commercial availability of the initial starting materials.
Step 1: Synthesis of N-(3,5-difluorophenyl)indole
The formation of the N-aryl bond is most reliably achieved through palladium-catalyzed Buchwald-Hartwig amination. This reaction offers high yields and excellent functional group tolerance.[4]
Reaction Scheme: Indole + 1-Bromo-3,5-difluorobenzene → N-(3,5-difluorophenyl)indole
Materials & Reagents:
-
Indole
-
1-Bromo-3,5-difluorobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Protocol:
-
To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add cesium carbonate (1.5 eq), indole (1.2 eq), and Xantphos (0.02 eq).
-
Add anhydrous toluene to the flask, followed by 1-bromo-3,5-difluorobenzene (1.0 eq).
-
Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes.
-
Add Pd₂(dba)₃ (0.01 eq) to the flask.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-(3,5-difluorophenyl)indole as a solid.
Step 2: Polyphosphoric Acid (PPA) Catalyzed Ring Expansion
This is the key ring expansion step. The successful execution of this protocol hinges on maintaining anhydrous conditions and careful temperature control to minimize side reactions.
Mechanistic Pathway:
Caption: Key mechanistic steps of the acid-catalyzed ring expansion.
Materials & Reagents:
-
N-(3,5-difluorophenyl)indole (from Step 1)
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (approx. 10-15 times the weight of the substrate).
-
Heat the PPA to 90-100 °C with stirring until it becomes a mobile liquid.
-
Add the N-(3,5-difluorophenyl)indole to the hot PPA in one portion.
-
Increase the temperature to 110-120 °C and maintain for 36-72 hours.[5] The reaction mixture will typically darken. Monitor the reaction by quenching a small aliquot and analyzing by TLC or LC-MS.
-
After the reaction is complete, cool the flask to approximately 60-70 °C and very carefully pour the viscous mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic.
-
Once the PPA is fully hydrolyzed, neutralize the acidic aqueous solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure this compound.
Data Summary & Expected Outcomes
The following table summarizes the expected outcomes and key parameters for the described N-arylindole ring expansion protocol.
| Parameter | Step 1: Buchwald-Hartwig Coupling | Step 2: PPA Ring Expansion |
| Typical Yield | 75-90% | 40-60%[5] |
| Key Reagents | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Polyphosphoric Acid (PPA) |
| Temperature | 110 °C | 110-120 °C |
| Reaction Time | 12-24 hours | 36-72 hours |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography or Recrystallization |
| Potential Side Products | Dehalogenated starting material | Acridine byproducts, unreacted starting material |
Concluding Remarks for the Practicing Scientist
The synthesis of this compound via ring expansion is a robust but technically demanding process. The N-arylindole rearrangement protocol detailed herein represents a reliable and scalable method. Success is contingent upon careful control of reaction parameters, particularly temperature and the exclusion of moisture. Researchers should prioritize careful monitoring of the reaction progress to optimize yield and minimize the formation of impurities. This synthetic route provides a valuable tool for medicinal chemists seeking to access novel fluorinated dibenzazepine derivatives for drug discovery programs.
References
-
Manning, M. A., Sun, W., Light, M. E., & Harrowven, D. C. (2021). A photochemical ring expansion of 6- to 8-membered nitrogen heterocycles by[4][6]-sigmatropic rearrangement. Chemical Communications, 57(35), 4336-4339. [Link][6][7]
-
Canal, N., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances, 5, 99990-99999. [Link][8]
-
van der Westhuizen, C., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 700-718. [Link][1][4]
-
Manning, M. A., et al. (2021). A photochemical ring expansion of 6- to 8-membered nitrogen heterocycles by[4][6]-sigmatropic rearrangement. Semantic Scholar. [Link][9]
-
Karmakar, P., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances. [Link][10]
-
Wang, Z., et al. (2022). Synthesis of the dibenzo[b,d]azepine skeleton via a catalyst-free ring expansion domino reaction. Green Chemistry, 24(1), 205-210. [Link][11]
-
Pace, V., & Holzer, W. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 25(11), 2689. [Link][12]
-
Brandsma, L., et al. (1992). Synthesis of Substituted Dibenzo[a,d]azepines via a Base-Mediated Ring Expansion. Liebigs Annalen der Chemie, 1992(3), 199-202. [Link]
-
Unsworth, W. P., & Clarke, A. K. (2020). A happy medium: The synthesis of medicinally important medium-sized rings: Via ring expansion. Angewandte Chemie International Edition. [Link][2]
-
Balaure, P., et al. (2013). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 58(11-12), 929-935. [Link][13]
-
Anelli, P. L., et al. (2009). Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5-(Acylamino)-1,3-Benzenedicarboxamides. The Open Organic Chemistry Journal, 3, 35-41. [Link][14]
-
Xia, S., et al. (2014). Smiles Rearrangement in Synthetic Chemistry. Current Organic Synthesis, 10(6), 893-911. [Link][15]
-
Elliott, M. C., et al. (1995). Rearrangement of 1-arylindoles to 5H-dibenz[b,f]azepines. Journal of the Chemical Society, Perkin Transactions 1, (3), 471-480. [Link][16]
-
Anelli, P. L., et al. (2009). Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5-(Acylamino)-1,3-Benzenedicarboxamides. Bentham Open. [Link][17]
-
CN103113302A - Method for preparing iminostilbene. (2013). Google Patents. [5]
-
Sharma, P., & Kumar, V. (2021). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. [Link][18]
-
Unsworth, W. P., & Clarke, A. K. (2020). A happy medium: The synthesis of medicinally important medium-sized rings: Via ring expansion. ResearchGate. [Link][3]
Sources
- 1. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 5. CN103113302A - Method for preparing iminostilbene - Google Patents [patents.google.com]
- 6. A photochemical ring expansion of 6- to 8-membered nitrogen heterocycles by [1,3]-sigmatropic rearrangement - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A photochemical ring expansion of 6- to 8-membered nitrogen heterocycles by [1,3]-sigmatropic rearrangement - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00393C [pubs.rsc.org]
- 8. dspace.uevora.pt [dspace.uevora.pt]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of the dibenzo[b,d]azepine skeleton via a catalyst-free ring expansion domino reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. benthamopen.com [benthamopen.com]
- 15. benthamscience.com [benthamscience.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5- (Acylamino)-1,3-Benzenedicarboxamides [benthamopenarchives.com]
- 18. pubs.rsyn.org [pubs.rsyn.org]
Application Note: High-Fidelity Buchwald-Hartwig Amination of 2,8-Difluoro-5H-dibenzo[b,f]azepine
This Application Note is designed for researchers and process chemists optimizing the N-arylation of electron-deficient iminostilbenes.
Executive Summary
The 5H-dibenzo[b,f]azepine scaffold (iminostilbene) is a privileged structure in medicinal chemistry (e.g., Carbamazepine) and organic electronics (OLED host materials). The introduction of fluorine substituents at the 2,8-positions significantly alters the electronic landscape of the molecule, reducing the nucleophilicity of the secondary amine.
While traditional Ullmann-type couplings require harsh temperatures (>140 °C) that may degrade sensitive fluorinated motifs, the Buchwald-Hartwig amination offers a milder, chemoselective alternative. This guide outlines a high-yielding protocol specifically engineered to overcome the reduced nucleophilicity of 2,8-difluoro-5H-dibenzo[b,f]azepine.
Strategic Analysis: The Substrate Challenge
To successfully couple this substrate, one must understand the competing forces at play:
-
Electronic Deactivation: The fluorine atoms at the 2 and 8 positions exert a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the nitrogen lone pair, making it a poor nucleophile compared to the unsubstituted parent azepine.
-
Implication: Standard ligands (e.g., BINAP) may result in sluggish amine coordination. We require electron-rich, bulky monophosphine ligands (Dialkylbiaryl phosphines) to facilitate the reaction.
-
-
Conformational Sterics: The dibenzo[b,f]azepine ring adopts a boat-like conformation.[1] N-arylation introduces significant steric strain.
-
Implication: The catalyst system must promote reductive elimination, which is often the turnover-limiting step for sterically encumbered amines.
-
Mechanistic Pathway
The reaction follows the Pd(0)/Pd(II) catalytic cycle.[2][3] The critical deviation for this substrate is the amine binding step, which is energetically uphill due to the fluorines.
Figure 1: Catalytic cycle highlighting the amine coordination step, which is critical for electron-deficient substrates.
Experimental Protocol
Method A: General Protocol (High Throughput / Standard)
Best for: Aryl bromides and electron-deficient aryl chlorides.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aryl Halide (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Ligand: RuPhos (4–10 mol%)
-
Why RuPhos? It is specifically designed for secondary amines and resists deactivation by electron-poor substrates.
-
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous, 0.2 M)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a resealable Schlenk tube or vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vessel with Pd(OAc)₂, RuPhos, NaOtBu, and the this compound.
-
Note: If the aryl halide is a solid, add it now.
-
-
Purge: Evacuate and backfill with Argon three times (Cycle: Vacuum 2 min / Argon 1 min).
-
Liquids Addition: Syringe in anhydrous Toluene. If the aryl halide is a liquid, add it now via syringe.
-
Activation: Stir at room temperature for 1-2 minutes to allow partial complexation (solution often turns dark red/brown).
-
Reaction: Seal the vessel and heat to 100 °C for 12–18 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: Challenging Substrates (Deactivated/Steric)
Best for: Electron-rich aryl chlorides or when Method A fails (low conversion).
Modifications:
-
Precatalyst: Use RuPhos Pd G4 or BrettPhos Pd G4 (2–5 mol%).
-
Why G4? Ensures 1:1 L:Pd ratio and rapid initiation, preventing off-cycle Pd aggregation.
-
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (allows higher temp).
-
Temperature: 110 °C.
Optimization & Troubleshooting Guide
Use this decision tree to navigate experimental hurdles.
Figure 2: Troubleshooting logic for common reaction failures.
Quantitative Comparison of Conditions
| Parameter | Standard (Method A) | Advanced (Method B) |
| Catalyst Source | Pd(OAc)₂ + Ligand | Precatalyst (G3/G4) |
| Ligand Class | Dialkylbiarylphosphine (RuPhos) | Bulky Biaryl (BrettPhos/XPhos) |
| Base pKa | High (NaOtBu) | Moderate (Cs₂CO₃) |
| Temp Range | 80–100 °C | 100–120 °C |
| Tolerance | Good for Ar-Br | Best for Ar-Cl & Sensitive Groups |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Huang, X., & Buchwald, S. L. (2011). "New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides." Organic Letters. (Context for azepine coupling). Link
- Hartwig, J. F. (2010).
-
Beilstein J. Org. Chem. (2011).[4] "Strategies in the synthesis of dibenzo[b,f]heteropines." (Review of azepine synthesis including Buchwald steps). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Synthesis of easily-modified and useful dibenzo-[ b,d ]azepines by palladium( ii )-catalyzed cyclization/addition with a green solvent - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC06321F [pubs.rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
Application Note & Protocols: Strategic N-Position Functionalization of 2,8-difluoro-5H-dibenzo[b,f]azepine
Abstract
The 2,8-difluoro-5H-dibenzo[b,f]azepine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a variety of neurologically active agents. The strategic introduction of functional groups at the N-5 position is a critical step in modulating the pharmacological, pharmacokinetic, and toxicological properties of these molecules. This document provides a comprehensive guide to the N-position functionalization of this compound, detailing robust protocols for N-alkylation and N-acylation. The underlying chemical principles, step-by-step methodologies, and expected outcomes are presented to enable researchers to effectively synthesize novel derivatives for drug discovery and development programs.
Introduction: The Significance of the this compound Scaffold
The 5H-dibenzo[b,f]azepine core is a tricyclic system that forms the foundation of numerous therapeutic agents, most notably in the treatment of central nervous system (CNS) disorders. The introduction of fluorine atoms at the 2 and 8 positions significantly impacts the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine's high electronegativity can alter the acidity of the N-H proton at the 5-position, influencing its reactivity and providing a handle for diverse chemical modifications.
Functionalization at the N-5 position is a cornerstone of synthetic strategies aimed at developing new chemical entities based on this scaffold. By appending various alkyl, acyl, or aryl groups, chemists can fine-tune the molecule's properties to achieve desired therapeutic effects, such as improved potency, selectivity, or blood-brain barrier penetration. This application note details reliable and reproducible protocols for achieving these critical transformations.
Foundational Principles of N-Functionalization
The reactivity of the N-H bond in this compound is governed by its moderate acidity and nucleophilicity. The nitrogen atom's lone pair of electrons can readily participate in nucleophilic attack on electrophilic carbon centers. The key to successful N-functionalization lies in selecting appropriate reaction conditions to deprotonate the nitrogen, forming a highly nucleophilic amide anion, or by directly reacting it with a suitable electrophile.
The choice of base is critical. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly employed to quantitatively deprotonate the amine, facilitating subsequent reactions with electrophiles like alkyl halides or acyl chlorides. The selection of an appropriate solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), is also crucial for solvating the ions and promoting the desired reaction pathway.
Protocol I: N-Alkylation via Deprotonation-Substitution
This protocol describes a general and highly effective method for introducing alkyl substituents at the N-5 position using a strong base and an alkyl halide. This approach is widely applicable for synthesizing a variety of N-alkylated derivatives.
Rationale and Mechanism
The reaction proceeds via a two-step sequence. First, a strong base, sodium hydride, deprotonates the nitrogen atom of the this compound to generate a resonance-stabilized amide anion. This anion is a potent nucleophile. In the second step, the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, displacing the halide and forming the new C-N bond. The use of an inert atmosphere is crucial to prevent the quenching of the highly reactive base and the intermediate anion by atmospheric moisture.
Experimental Workflow Diagram
Caption: Workflow for N-alkylation of this compound.
Detailed Step-by-Step Protocol
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous dimethylformamide (DMF, approx. 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a color change or slight precipitation.
-
Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Representative Data
| Entry | Alkyl Halide (R-X) | Product (N-R) | Time (h) | Yield (%) |
| 1 | Methyl iodide | 5-methyl | 2 | 95 |
| 2 | Ethyl bromide | 5-ethyl | 4 | 92 |
| 3 | Benzyl bromide | 5-benzyl | 6 | 88 |
| 4 | Propargyl bromide | 5-propargyl | 3 | 90 |
Protocol II: N-Acylation using Acyl Chlorides
This protocol outlines the synthesis of N-acyl derivatives, which are valuable as final products or as intermediates for further transformations. The acylation is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Rationale and Mechanism
N-acylation proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to scavenge the hydrogen chloride (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
Experimental Workflow Diagram
Caption: Workflow for N-acylation of this compound.
Detailed Step-by-Step Protocol
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M).
-
Add triethylamine (TEA, 1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq.) dropwise via syringe.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (aq.), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acylated product.
Representative Data
| Entry | Acyl Chloride (R-COCl) | Product (N-COR) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | 5-acetyl | 1 | 98 |
| 2 | Benzoyl chloride | 5-benzoyl | 2 | 96 |
| 3 | Cyclopropanecarbonyl chloride | 5-cyclopropanecarbonyl | 1.5 | 94 |
| 4 | Chloroacetyl chloride | 5-chloroacetyl | 1 | 97 |
Characterization of N-Functionalized Products
Confirmation of successful N-functionalization is typically achieved through a combination of standard spectroscopic and analytical techniques:
-
¹H NMR: The disappearance of the broad N-H singlet (typically around 8-9 ppm) is a key indicator of reaction completion. The appearance of new signals corresponding to the protons of the introduced alkyl or acyl group confirms the structure.
-
¹³C NMR: The appearance of new carbon signals corresponding to the appended functional group.
-
¹⁹F NMR: The fluorine signals should remain largely unchanged, confirming the integrity of the core scaffold.
-
Mass Spectrometry (HRMS): Provides an accurate mass measurement of the product, confirming its elemental composition.
-
Chromatography (TLC/HPLC): Used to assess reaction completion and the purity of the final product. The N-functionalized product will typically have a different retention factor (Rf) or retention time compared to the starting material.
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the N-alkylation and N-acylation of this compound. These transformations are fundamental for the synthesis of novel derivatives for evaluation in drug discovery and materials science. By understanding the underlying principles and following these detailed procedures, researchers can efficiently generate libraries of compounds for further investigation.
References
- Due to the specific and niche nature of "this compound", public-domain, peer-reviewed articles detailing its specific N-functionalization are not readily available through general searches.
-
General N-Alkylation of Amines: "Strategic Applications of Named Reactions in Organic Synthesis" by László Kürti and Barbara Czakó. This textbook provides comprehensive details on reactions involving N-alkylation. (A general reference, no direct link available for the specific reaction).
-
General N-Acylation of Amines: "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith. This book offers in-depth explanations of nucleophilic acyl substitution reactions. (A general reference, no direct link available for the specific reaction).
-
PubChem Database: For general information on the 5H-dibenzo[b,f]azepine scaffold. [Link]
preparation of pharmaceutical intermediates using 2,8-difluoroiminostilbene
Application Note: Preparation of Pharmaceutical Intermediates Using 2,8-Difluoroiminostilbene Overcoming Bioactivation Liabilities in Anticonvulsant Drug Development
Pharmacological Rationale & Causality
Carbamazepine (CBZ) is a first-line anticonvulsant, but its clinical application is heavily burdened by adverse drug reactions (ADRs) such as hepatotoxicity and severe hypersensitivity[1]. Extensive structure-metabolism relationship studies have pinpointed the root cause: the oxidative metabolism of the dibenzazepine core. Cytochrome P450 enzymes catalyze the arene oxidation of CBZ, generating highly reactive, electrophilic arene oxide and iminoquinone intermediates that covalently bind to cellular proteins, triggering toxicity[1],[2].
To engineer a safer active pharmaceutical ingredient (API), researchers developed halogenated analogues. The strategic substitution of fluorine atoms at the 2 and 8 positions of the dibenz[b,f]azepine ring system effectively blocks this aromatic hydroxylation[2]. The strong carbon-fluorine bond and the resulting steric shielding prevent the formation of toxic arene oxides while preserving the therapeutically necessary 10,11-epoxidation pathway[2].
Consequently, 2,8-difluoroiminostilbene (also known as 2,8-difluorodibenz[b,f]azepine) serves as the critical pharmaceutical intermediate. It is the direct precursor required to synthesize 2,8-difluorocarbamazepine, a next-generation analogue with a vastly superior safety profile[1].
Comparative metabolic pathways of Carbamazepine vs. 2,8-Difluoro-CBZ.
Synthetic Strategy & Workflow
Synthesizing 2,8-difluorocarbamazepine from 2,8-difluoroiminostilbene presents a distinct chemical hurdle. The two strongly electron-withdrawing fluorine atoms significantly deactivate the secondary diarylamine nitrogen, drastically reducing its nucleophilicity[1]. Standard carbamoylation methods (e.g., high-temperature urea or phosgene) fail to produce acceptable yields.
To force the reaction forward, a highly aggressive electrophile must be generated in situ. The optimal methodology utilizes sodium isocyanate (NaOCN) catalyzed by trifluoroacetic acid (TFA) in an anhydrous toluene solvent system[3].
Two-step synthetic workflow from N-arylindole to 2,8-Difluorocarbamazepine.
Experimental Protocol: Conversion to 2,8-Difluorocarbamazepine
Self-Validating System Note: This protocol relies on controlled electrophile generation. In-process TLC/HPLC monitoring is mandatory before quenching, as the deactivated amine requires precise stoichiometric exhaustion of the isocyanic acid to achieve full conversion.
Reagents & Materials:
-
2,8-Difluoroiminostilbene (CAS: 1334398-62-7): 1.0 equivalent
-
Sodium isocyanate (NaOCN): 2.5 equivalents
-
Trifluoroacetic acid (TFA): 2.5 equivalents
-
Anhydrous Toluene: 10 volumes (v/w relative to starting material)
-
Saturated aqueous NaHCO₃ and Brine
Step-by-Step Methodology:
-
Substrate Dissolution: Charge a dry, nitrogen-flushed round-bottom flask with 2,8-difluoroiminostilbene (1.0 eq) and anhydrous toluene (10 vol). Stir at 400 rpm until complete dissolution is achieved.
-
Causality of Solvent Choice: Toluene is an inert, non-polar aprotic solvent. It dissolves the lipophilic intermediate perfectly but, unlike protic solvents (e.g., ethanol), it will not act as a competing nucleophile against the highly reactive isocyanic acid[3].
-
-
Electrophile Precursor Addition: Add sodium isocyanate (2.5 eq) in one portion. The mixture will form a heterogeneous suspension, as NaOCN is insoluble in toluene.
-
In Situ Activation (Critical Step): Cool the reaction vessel to 0–5 °C using an ice bath. Begin dropwise addition of TFA (2.5 eq) over 30 minutes.
-
Causality of Acid Choice: The severely deactivated azepine nitrogen cannot attack standard reagents. TFA reacts with suspended NaOCN to rapidly generate isocyanic acid (HNCO) in situ. TFA's miscibility in toluene ensures a homogeneous distribution of this aggressive electrophile, overcoming the amine's poor nucleophilicity[3],[1]. Slow addition controls the exothermic reaction and prevents the rapid, wasteful polymerization of HNCO into cyanuric acid.
-
-
Carbamoylation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 16–24 hours.
-
In-Process Monitoring: Analyze an aliquot via HPLC or TLC (Eluent: Hexane/Ethyl Acetate 7:3). Proceed to workup only when the starting material peak is <2%. If unreacted intermediate remains, add an additional 0.5 eq of NaOCN and TFA.
-
Quenching & Workup: Cool the mixture to 10 °C and carefully quench with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7-8. This neutralizes residual TFA and halts the reaction.
-
Extraction & Purification: Separate the organic toluene layer. Extract the aqueous layer once with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to yield a crude solid. Recrystallize from ethanol/water to afford pure 2,8-difluorocarbamazepine (Expected yield: ~75-76%)[3].
Quantitative Pharmacokinetic Data
The efficacy of using 2,8-difluoroiminostilbene to engineer out toxicity is validated by in vitro hepatocyte studies. The table below summarizes the metabolic turnover and pathway distribution, proving the structural rationale[4],[2].
| Compound | Overall Substrate Turnover (%) | Aromatic Hydroxylation (Arene Oxidation) | 10,11-Epoxidation (Active Pathway) | Glutathione Adduction (Toxicity Marker) |
| Carbamazepine (CBZ) | 22.63 ± 6.23 | High | Yes | Yes |
| 2,8-Difluorocarbamazepine | 8.67 ± 3.76 | None (Complete Inhibition) | Yes | None |
Note: While the overall metabolic turnover is reduced by the fluorine substitutions, the toxicological pathways (arene oxidation and subsequent glutathione adduction) are completely abolished. This validates 2,8-difluoroiminostilbene as a superior intermediate for safer antiepileptic APIs.
References
-
Title: Haloarene Derivatives of Carbamazepine with Reduced Bioactivation Liabilities: 2-Monohalo and 2,8-Dihalo Derivatives Source: Journal of Medicinal Chemistry (2012) URL: [Link]
-
Title: Convenient syntheses of halo-dibenz[b,f]azepines and carbamazepine analogues via N-arylindoles Source: Organic & Biomolecular Chemistry (2013) URL: [Link]
-
Title: Synthesis and Structure-Metabolism Relationships of Halogenated Carbamazepine Analogues (Ph.D. Thesis) Source: University of Liverpool Repository URL: [Link]
-
Title: 2,8-difluorodibenz[b,f]azepine - CAS 1334398-62-7 Source: Molaid Chemical Database URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Haloarene derivatives of carbamazepine with reduced bioactivation liabilities: 2-monohalo and 2,8-dihalo derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,8-difluorodibenz[b,f]azepine - CAS号 1334398-62-7 - 摩熵化学 [molaid.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Note & Protocols: Evaluating the Radical Scavenging Activity of Fluorinated Dibenzoazepine Analogs
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the evaluation of radical scavenging activity in novel fluorinated dibenzoazepine analogs. Dibenzo[b,f]azepine is a privileged scaffold in medicinal chemistry, forming the core of several approved drugs.[1] The strategic introduction of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and receptor affinity.[2] As oxidative stress is implicated in numerous pathologies, assessing the antioxidant potential of these new chemical entities is a critical step in early-stage drug discovery. This guide details the theoretical underpinnings of radical scavenging and provides robust, step-by-step protocols for the two most widely adopted assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.
Introduction: The Rationale for Fluorinated Dibenzoazepines as Antioxidants
The dibenzo[b,f]azepine tricycle is a cornerstone of neuropharmacology, most notably represented by the anticonvulsant carbamazepine.[3] The inherent chemical versatility of this scaffold allows for extensive synthetic modification.[4][5] Fluorination is a key strategy in modern medicinal chemistry used to enhance drug-like properties. The introduction of fluorine can alter acidity, lipophilicity, and conformation, and can block sites of metabolism, often leading to improved pharmacokinetic profiles.[2]
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in neurodegenerative diseases, inflammation, and cancer.[6] Antioxidants mitigate this damage by neutralizing free radicals.[7] While some dibenzoazepine derivatives have shown antioxidant activity[8][9], the systematic evaluation of fluorinated analogs remains a compelling area of investigation. The electron-withdrawing nature of fluorine can influence the hydrogen-donating ability of nearby functional groups (e.g., an amine on the azepine ring or a hydroxyl group on a substituent), which is a primary mechanism of radical scavenging.[7]
This guide provides the necessary protocols to quantify this potential activity, enabling a systematic structure-activity relationship (SAR) study of how fluorine substitution impacts the radical scavenging capacity of dibenzoazepine analogs.
Mechanistic Principles of Radical Scavenging
The antioxidant activity of chemical compounds is primarily mediated through two pathways:
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (A•).
A-H + R• → A• + R-H
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (A•+) and an anion (R:-). This is often followed by proton transfer.
A-H + R• → A•+ + R:-
The DPPH and ABTS assays operate primarily through these mechanisms. The ability of a fluorinated dibenzoazepine analog to scavenge these radicals will depend on its structural and electronic properties.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a rapid and reliable method to assess antioxidant capacity.[10] It utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•), which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[10][11] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to a pale yellow.[11][12] The decrease in absorbance is directly proportional to the radical scavenging activity of the compound.[10]
Required Materials
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (HPLC or Spectroscopic Grade)
-
Fluorinated dibenzoazepine analogs (test compounds)
-
Trolox or Ascorbic Acid (positive control/standard)
-
DMSO (for dissolving compounds, if necessary)
-
-
Equipment:
-
UV-Vis Spectrophotometer or 96-well plate reader
-
96-well microplates
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
-
Step-by-Step Protocol (96-Well Plate Format)
-
Preparation of DPPH Stock Solution (0.1 mM):
-
Accurately weigh ~3.94 mg of DPPH powder.
-
Dissolve in 100 mL of methanol.
-
Store this solution in an amber bottle or wrapped in aluminum foil at 4°C. It should be prepared fresh for optimal results.
-
Causality: The DPPH radical is light-sensitive; protection from light prevents its degradation and ensures a stable baseline absorbance.
-
-
Preparation of Test Compounds and Standard:
-
Prepare a 1 mg/mL stock solution of each fluorinated dibenzoazepine analog and the standard (Trolox) in methanol or a minimal amount of DMSO, followed by dilution with methanol.
-
From this stock, create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
Causality: A serial dilution series is essential for generating a dose-response curve, which is required to calculate the IC50 value (the concentration required to scavenge 50% of the radicals).
-
-
Assay Procedure:
-
Layout the plate: Designate wells for blanks, controls, standards, and test samples. It is recommended to run all samples in triplicate.
-
Blank: Add 200 µL of methanol to three wells. This is used to zero the plate reader.
-
Control: Add 100 µL of methanol and 100 µL of the DPPH stock solution to three wells. This represents 0% scavenging activity.
-
Test Samples: Add 100 µL of each dilution of your fluorinated dibenzoazepine analogs to their respective wells.
-
Standard: Add 100 µL of each dilution of the Trolox standard to its respective wells.
-
Initiate the Reaction: Add 100 µL of the 0.1 mM DPPH stock solution to all wells containing test samples and standards.
-
Incubation: Mix gently by pipetting or on a plate shaker for 1 minute. Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Causality: Incubation in the dark is crucial to prevent photochemical degradation of DPPH and allows the scavenging reaction to reach completion or a steady state.
-
-
Measurement:
-
Read the absorbance of the plate at 517 nm using a microplate reader.[13]
-
DPPH Assay Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
Experimental Protocol: ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the long-lived ABTS radical cation (ABTS•+).[14] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[15] The resulting radical has a characteristic blue-green color with an absorbance maximum at 734 nm.[16] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic compounds.
Required Materials
-
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate (K2S2O8)
-
Phosphate-buffered saline (PBS) or ethanol, depending on compound solubility
-
Fluorinated dibenzoazepine analogs (test compounds)
-
Trolox (positive control/standard)
-
-
Equipment:
-
UV-Vis Spectrophotometer or 96-well plate reader
-
96-well microplates
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
-
Step-by-Step Protocol (96-Well Plate Format)
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15] This forms the dark-colored ABTS•+ stock solution.
-
Causality: The overnight incubation ensures the complete generation of the radical cation, leading to a stable and reproducible assay. The resulting stock solution is stable for several days when stored in the dark at 4°C.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with the appropriate solvent (e.g., PBS or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[15][16]
-
Causality: Adjusting the absorbance to a consistent starting point is critical for standardizing the assay and ensuring that the results are comparable across different experiments and plates.
-
-
Preparation of Test Compounds and Standard:
-
Prepare stock solutions and a serial dilution series for the fluorinated dibenzoazepine analogs and Trolox, as described in the DPPH protocol (Section 3.2, Step 2). The solvent should match the one used to dilute the ABTS•+ working solution.
-
-
Assay Procedure:
-
Layout the plate: Designate wells for blanks, controls, standards, and test samples (in triplicate).
-
Test Samples/Standard: Add 10 µL of each dilution of your test compounds and standard to the appropriate wells.
-
Initiate the Reaction: Add 200 µL of the prepared ABTS•+ working solution to each well.
-
Incubation: Mix gently and incubate at room temperature for 6-10 minutes. The exact time should be consistent.
-
Causality: The ABTS reaction is rapid. A fixed, shorter incubation time compared to DPPH is sufficient to measure the scavenging effect.
-
-
Measurement:
-
Read the absorbance of the plate at 734 nm.[16]
-
ABTS Assay Workflow Diagram
Caption: Workflow for the ABTS radical cation decolorization assay.
Data Analysis and Presentation
Calculation of Scavenging Activity
For both assays, the percentage of radical scavenging activity is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (radical solution without the test compound).
-
A_sample is the absorbance of the radical solution with the test compound.
Determining the IC50 Value
The IC50 (Inhibitory Concentration 50%) value is the concentration of the test compound that scavenges 50% of the free radicals.
-
Plot the % Inhibition (Y-axis) against the corresponding concentrations of the test compound (X-axis).
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in software like GraphPad Prism) to fit the data and determine the IC50 value.
-
A lower IC50 value indicates a higher antioxidant potency.
Data Presentation
Results should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | Substitution Pattern (Fluorine Position) | DPPH IC50 (µM) ± SD | ABTS IC50 (µM) ± SD |
| Standard | Trolox | Value | Value |
| Analog-1 | 2-Fluoro | Value | Value |
| Analog-2 | 8-Fluoro | Value | Value |
| Analog-3 | 2,8-Difluoro | Value | Value |
| ... | ... | ... | ... |
SD: Standard Deviation from at least three independent experiments.
Conclusion
The protocols detailed in this application note provide a robust framework for assessing the radical scavenging potential of novel fluorinated dibenzoazepine analogs. By consistently applying the DPPH and ABTS assays, researchers can generate reliable and comparable data essential for guiding medicinal chemistry efforts. This systematic evaluation will elucidate the structure-activity relationships governing antioxidant capacity and help identify promising lead compounds for further development in therapeutic areas where oxidative stress is a key pathological component.
References
-
Title: Convenient syntheses of benzo-fluorinated dibenz[b,f]azepines: rearrangements of isatins, acridines, and indoles Source: PubMed URL: [Link]
-
Title: ABTS Antioxidant Assay Kit Source: Zen-Bio URL: [Link]
-
Title: ABTS Antioxidant Capacity Assay Source: G-Biosciences URL: [Link]
-
Title: Synthesis of Benzo[b]azepines with a Fluorinated Side Chain Source: Thieme Chemistry URL: [Link]
-
Title: DPPH Assay: Principle, Applications, and Complete Guide Source: Amerigo Scientific URL: [Link]
-
Title: 4.4. DPPH Assay Source: Bio-protocol URL: [Link]
-
Title: A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: ABTS decolorization assay – in vitro antioxidant capacity Source: Protocols.io URL: [Link]
-
Title: ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Strategies in the synthesis of dibenzo[b,f]heteropines Source: Beilstein Journals URL: [Link]
-
Title: DPPH Antioxidant Assay Kit Source: Zen-Bio URL: [Link]
-
Title: DPPH Radical Scavenging Assay Source: MDPI URL: [Link]
-
Title: Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review Source: RSYN RESEARCH URL: [Link]
-
Title: In Vitro Antioxidant Activity of Dibenz[b,f]azepine and its Analogues Source: Scilit URL: [Link]
-
Title: Strategies in the synthesis of dibenzo[b,f]heteropines Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis and antioxidant properties of some novel 5H-dibenz[b,f]azepine derivatives in different in vitro model systems Source: PubMed URL: [Link]
-
Title: Theoretical Study of the Geometry of Dibenzoazepine Analogues Source: MDPI URL: [Link]
-
Title: DISCOVERY OF SOME EMERGING FREE RADICAL SCAVENGING CANDIDATES BEARING 2-(P-HYDROXYPHENYL)-4–(SUBSTITUTEDPHENYL)-1H-1,5–BENZODIAZEPINES PHARMACOPHORE Source: Indo American Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study Source: ResearchGate URL: [Link]
-
Title: Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications Source: MDPI URL: [Link]
-
Title: Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents Source: PubMed URL: [Link]
-
Title: Radical scavenging and anti-inflammatory activities of (hetero)arylethenesulfonyl fluorides: Synthesis and structure-activity relationship (SAR) and QSAR studies Source: PubMed URL: [Link]
-
Title: Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications Source: MDPI URL: [Link]
Sources
- 1. pubs.rsyn.org [pubs.rsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 5. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. Synthesis and antioxidant properties of some novel 5H-dibenz[b,f]azepine derivatives in different in vitro model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 11. mdpi.com [mdpi.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. cosmobiousa.com [cosmobiousa.com]
Application Note: High-Purity Synthetic Route to 2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine
[1]
Introduction & Strategic Overview
The target molecule, 2,8-difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine (hereafter referred to as 2,8-DF-IDB ), is a critical pharmacophore in the development of next-generation antiepileptic drugs and voltage-gated sodium channel blockers.[1] It serves as the fluorinated bioisostere of iminodibenzyl, the core scaffold of Carbamazepine and Oxcarbazepine.
The introduction of fluorine atoms at the C2 and C8 positions (para to the amine nitrogen) is strategically designed to block metabolic hydroxylation, potentially extending half-life and reducing the formation of reactive quinone-imine metabolites.
This application note details a robust, scalable three-step synthetic route starting from 5-fluoro-2-nitrotoluene .[1] Unlike general literature that often focuses on the non-fluorinated parent, this protocol addresses the specific electronic and steric challenges introduced by the fluorine substituents during the oxidative dimerization and cyclization phases.
Retrosynthetic Logic
The synthesis is designed around the construction of the C10–C11 ethylene bridge followed by the formation of the central azepine ring.
[1][2][3]
Step 1: Oxidative Dimerization of 5-Fluoro-2-nitrotoluene[1]
The formation of the bibenzyl bridge is the yield-determining step. While standard nitrotoluene dimerizes readily, the electron-withdrawing fluorine at the meta position (relative to the methyl group) increases the acidity of the benzylic protons but can destabilize the radical intermediate. We utilize a base-promoted oxidative coupling under controlled oxygenation.[1]
Reaction Mechanism
The reaction proceeds via the deprotonation of the benzylic carbon to form a carbanion, which undergoes Single Electron Transfer (SET) to oxygen or a nitro-group acceptor, forming a benzyl radical. Two radicals recombine to form the ethylene bridge.
Protocol A: Oxidative Dimerization
Reagents & Materials:
| Reagent | Equiv/Conc. | Role |
|---|---|---|
| 5-Fluoro-2-nitrotoluene | 1.0 equiv | Starting Material |
| Potassium tert-butoxide (t-BuOK) | 2.5 equiv | Strong Base |
| Dry DMF or DMSO | 0.5 M (conc.)[1] | Solvent |
| Molecular Oxygen (
Experimental Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), an internal thermometer, and an oxygen inlet tube.
-
Solvation: Charge the flask with 5-fluoro-2-nitrotoluene (e.g., 50.0 g) and anhydrous DMF. Cool the solution to -10°C using an ice/salt bath.
-
Note: Temperature control is critical. Higher temperatures (>0°C) during base addition lead to polymerization and tar formation.
-
-
Base Addition: Add t-BuOK portion-wise over 30 minutes, maintaining the internal temperature below -5°C. The solution will turn a deep purple/black, indicating the formation of the benzylic carbanion.
-
Oxidation: Once base addition is complete, introduce a stream of dry
(or air) into the reaction mixture.-
Process Control: Monitor the exotherm. Adjust gas flow to keep temperature < 10°C.
-
Stir vigorously for 2–4 hours.
-
-
Quench: Pour the reaction mixture into a stirred mixture of ice-water (10 volumes) and HCl (to neutralize excess base).
-
Isolation: Filter the resulting precipitate. The crude product is 2,2'-dinitro-5,5'-difluorobibenzyl .[1]
-
Purification: Recrystallize from glacial acetic acid or ethanol/acetone.
-
Target QC: Yellow needles. Melting point should be verified (approx. range 180–190°C, distinct from non-fluorinated analog).[1]
-
Step 2: Catalytic Reduction to Diamine
The reduction of the dinitro intermediate to the diamine must be quantitative to prevent the formation of partially reduced hydroxylamine impurities, which interfere with the subsequent cyclization.
Protocol B: Hydrogenation
Reagents & Materials:
| Reagent | Specification | Role |
|---|---|---|
| 2,2'-Dinitro-5,5'-difluorobibenzyl | 1.0 equiv | Substrate |
| 10% Pd/C | 5 wt% loading | Catalyst |
| Ethyl Acetate / Methanol | 1:1 mixture | Solvent |
| Hydrogen Gas (
Experimental Procedure:
-
Loading: In a Parr hydrogenation shaker or high-pressure autoclave, dissolve the dinitro compound in Ethyl Acetate/Methanol.
-
Solubility Note: If solubility is low, mild heating (40°C) or pure THF can be used.[1]
-
-
Catalyst Addition: Add 10% Pd/C (5% by weight of substrate) under an inert nitrogen atmosphere (pyrophoric hazard).
-
Reaction: Pressurize to 3 atm (45 psi) with
. Shake/stir at Room Temperature for 4–6 hours. -
Monitoring: Monitor by TLC (silica; Hexane:EtOAc 1:1). The starting material (yellow) should disappear, replaced by a fluorescent amine spot (stains red with ninhydrin).[1]
-
Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with methanol.[2]
-
Concentration: Evaporate the solvent under reduced pressure to yield 2,2'-diamino-5,5'-difluorobibenzyl as an off-white to pale brown solid.
-
Stability Warning: Aromatic amines are sensitive to oxidation. Store under nitrogen or proceed immediately to Step 3.
-
Step 3: Cyclocondensation (Ring Closure)[1]
This is the most challenging step. The formation of the 7-membered azepine ring requires forcing conditions to overcome the entropic barrier and the strain of the tricyclic system. While Buchwald-Hartwig couplings are modern alternatives, the Polyphosphoric Acid (PPA) mediated cyclization remains the most reliable method for generating the dihydro core without requiring expensive transition metals or brominated precursors.
Mechanism
The reaction is an acid-catalyzed nucleophilic attack of the amine on the adjacent ring, involving the elimination of ammonia (
Protocol C: Thermal Cyclization in PPA
Reagents & Materials:
| Reagent | Specification | Role |
|---|---|---|
| 2,2'-Diamino-5,5'-difluorobibenzyl | 1.0 equiv | Substrate |
| Polyphosphoric Acid (PPA) | 10–15 wt equiv | Solvent/Catalyst |
| Ice/Water | Excess | Quench |[1]
Experimental Procedure:
-
Preparation: In a round-bottom flask, heat Polyphosphoric Acid (PPA) to 100°C to lower its viscosity.
-
Addition: Add the diamine solid slowly to the stirring PPA. Ensure a homogeneous dispersion.
-
Cyclization: Increase the temperature to 280°C .
-
Critical Control: The reaction releases ammonia gas. Ensure proper venting. The high temperature is necessary to drive the elimination of
. -
Time: Maintain at 280°C for 1–2 hours. Monitor carefully; prolonged heating causes charring.
-
-
Quench: Allow the mixture to cool to ~100°C (do not let it solidify completely). Pour the hot syrup onto crushed ice (carefully! Exothermic).
-
Neutralization: Basify the aqueous slurry to pH > 10 using 50% NaOH solution. The product will precipitate.[7][8]
-
Extraction: Extract the precipitate with Toluene or Dichloromethane (DCM). Wash the organic layer with water and brine.
-
Purification:
-
Dry over
and concentrate. -
Recrystallization: Recrystallize from Ethanol or Isopropanol.
-
Column Chromatography (Optional): If purity is <98%, purify on silica gel (Hexane:EtOAc 9:1).[1]
-
Quality Control & Analytical Specifications
To validate the synthesis of the correct isomer (2,8-difluoro vs. 3,7-difluoro), NMR analysis is definitive.[1]
Target Molecule: 2,8-difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine.[1]
| Analytical Method | Expected Result / Specification |
| HPLC Purity | > 98.0% (Area %) |
| Appearance | White to pale yellow crystalline solid |
| 1H NMR (DMSO-d6) | Bridge Protons: Singlet or tight multiplet at ~3.0 ppm (4H).[1] NH Proton: Broad singlet at ~8.5 ppm. Aromatic Region: Distinct coupling pattern for 1,2,4-substitution.[1] Look for coupling constants ( |
| 19F NMR | Single peak (due to symmetry) at approx -120 ppm (relative to |
| Mass Spectrometry | [M+H]+ consistent with formula |
Troubleshooting Guide
-
Low Yield in Step 1: Ensure reagents are anhydrous. Water quenches the benzylic anion immediately. Increase the
flow rate if reaction is sluggish. -
Incomplete Cyclization (Step 3): If the diamine remains or mono-cyclized intermediates are seen, the temperature was likely too low. The elimination of ammonia is the driving force; if
is not removed (vented), the equilibrium hinders the reaction. -
Isomer Contamination: If the starting material (5-fluoro-2-nitrotoluene) contains 4-fluoro-2-nitrotoluene impurities, you will generate 3,7-difluoro or 2,7-difluoro hybrids.[1] Verify SM purity by GC-MS before starting.[1]
References
-
Industrial Synthesis of Iminodibenzyl
-
Fluorinated Analogues & Numbering
-
Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Thieme Chemistry. (Context on fluorinated azepine stability).
-
-
Cyclization Methodology
-
Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein J. Org. Chem. 2023, 19, 51. (Review of PPA and Buchwald cyclization methods).
-
-
Oxidative Coupling Mechanism
-
Method of preparing 2,4-difluoroaniline.[1] (Analogous chemistry for handling fluorinated nitro-aromatics).
-
Sources
- 1. CN101781249B - Synthesis method of 10-oxa-10, 11-dihydro-5H-dibenzo [ b, f ] azepine - Google Patents [patents.google.com]
- 2. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 3. AU2022200828B2 - Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,8-Difluoroiminostilbene
Ticket ID: #DFIS-PUR-001 Subject: Optimization of Crude 2,8-Difluoroiminostilbene (2,8-DFIS) Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Welcome to the technical support guide for 2,8-difluoroiminostilbene (also known as 2,8-difluoro-5H-dibenz[b,f]azepine). This intermediate is critical in the synthesis of bioactive carbamazepine analogs and specific kinase inhibitors.
The purification of 2,8-DFIS presents unique challenges due to the fluorine atoms at the C2 and C8 positions. These atoms increase lipophilicity and alter crystal packing compared to the non-fluorinated parent (iminostilbene), often leading to persistent solubility of impurities in the mother liquor or, conversely, co-crystallization of the saturated precursor (2,8-difluoro-10,11-dihydro-5H-dibenz[b,f]azepine).
This guide prioritizes recrystallization as the primary industrial method due to scalability, with chromatography reserved for high-precision separation of regioisomers.
Module 1: Diagnostic & Decision Matrix
Before selecting a protocol, analyze your crude material. The nature of the impurity dictates the method.
Visualizing the Workflow
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.
Module 2: The "Gold Standard" Recrystallization Protocol
Target Audience: Researchers with >5g of crude material containing the saturated dihydro-impurity (starting material).
The Chemistry of Solubility
The 2,8-difluoro substitution makes the molecule significantly more lipophilic than unsubstituted iminostilbene.
-
Why Toluene? It offers excellent solubility at high temperatures (
) but moderate-to-low solubility at room temperature, maximizing recovery. -
Why Heptane? It acts as an anti-solvent to force the product out of solution while keeping the more soluble "oily" impurities (oligomers) in the mother liquor.
Protocol A: Toluene/Heptane System
| Parameter | Specification |
| Solvent A | Toluene (Reagent Grade) |
| Solvent B (Anti-solvent) | n-Heptane or Hexane |
| Ratio | 1:2 to 1:3 (v/v) |
| Temperature | Dissolution: |
| Recovery Yield | Typically 75--85% |
Step-by-Step Procedure:
-
Dissolution: Charge the crude 2,8-DFIS into a round-bottom flask. Add Toluene (approx. 5-7 mL per gram of solid).
-
Heating: Heat to reflux (
) until the solid is fully dissolved.-
Troubleshooting: If the solution is dark brown/black, cool slightly, add Activated Carbon (5 wt%), reflux for 15 mins, and filter hot through Celite.
-
-
Controlled Cooling: Remove from heat. Allow the solution to cool slowly to approx.
. -
Anti-Solvent Addition: Slowly add n-Heptane dropwise while stirring. You should see turbidity (cloudiness) develop.
-
Critical: Do not add heptane too fast, or the product will "oil out" rather than crystallize.
-
-
Crystallization: Cool the mixture to room temperature, then chill in an ice bath (
) for 2 hours. -
Isolation: Filter the bright yellow/orange crystals. Wash the cake with cold Heptane.
-
Drying: Dry under vacuum at
for 6 hours.
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
-
Cause: This usually happens if the solution is too concentrated or if the anti-solvent (heptane) was added too quickly while the solution was too hot. The fluorine atoms lower the lattice energy slightly, making the compound prone to oiling.
-
Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure 2,8-DFIS if available. Allow the solution to cool very slowly (wrap the flask in foil/towel) without stirring initially.
Q2: I still see the dihydro- precursor (starting material) in the HPLC. How do I remove it?
-
Analysis: The saturated 10,11-dihydro impurity is structurally very similar to the product.
-
Fix: Recrystallization alone may not separate them if the impurity level is >10%.
-
Chemical Trick: If you cannot run a column, suspend the crude in CCl
or similar non-polar solvent and add N-Bromosuccinimide (NBS) and benzoyl peroxide (catalytic) to convert the remaining dihydro- compound to the bromo-derivative, which is much easier to separate via recrystallization [1]. Note: This is an advanced synthetic repair step.
-
Q3: The solid is brown, but NMR shows it's pure. Is this acceptable?
-
Analysis: No. The color comes from trace conjugated oligomers or Pd residues (if cross-coupling was used). These can poison downstream catalysts.
-
Fix: Perform a Silica Plug Filtration . Dissolve the solid in minimal Dichloromethane (DCM), pass it through a short pad of silica gel, and elute with DCM. The yellow product will pass through; the brown baseline impurities will stick to the silica.
Module 4: Chromatographic Purification (Method B)
Target Audience: Users needing >99.5% purity or removing regioisomers.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
Gradient Table:
| Time (Column Volumes) | % Ethyl Acetate | Description |
| 0 - 2 | 0% | Elute non-polar hydrocarbons |
| 2 - 5 | 5% | Elute 2,8-DFIS (Product) |
| 5 - 8 | 10-20% | Elute polar impurities/oxides |
Note: 2,8-DFIS is relatively non-polar. It will elute early. The dihydro- impurity elutes very close to the product; a shallow gradient (e.g., 2% to 5% EtOAc) is required for separation.
Module 5: Analytical Validation
Verify your purification using these benchmarks.
| Test | Acceptance Criteria | Method Note |
| Appearance | Bright yellow to orange crystalline solid | Brown indicates oxidation. |
| HPLC Purity | > 98.5% (Area %) | UV detection at 254 nm. |
| Melting Point | Sharp range (< | |
| 1H NMR | Absence of -CH2-CH2- signal at | Confirms removal of dihydro- precursor. |
References
-
Balaure, P. C., et al. (2011). Synthesis of New Dibenzo[b,f]azepine Derivatives. Journal of the Serbian Chemical Society. Link
- Context: Describes the general purification of dibenzazepine derivatives using isopropanol and toluene systems.
-
Schindler, W. (1960). Iminostilbene Derivatives. U.S. Patent 2,948,718. Link
- Context: The foundational patent for iminostilbene synthesis and purification, establishing the baseline melting points and solvent systems for this chemical class.
-
Wang, G., et al. (2013). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Thieme Chemistry. Link
- Context: Provides insights into the solubility and handling of fluorin
Technical Support Center: Optimization of Acid-Catalyzed Rearrangement for Fluoro-Iminostilbenes
Welcome to the technical support center for the optimization of acid-catalyzed rearrangement for the synthesis of fluoro-iminostilbenes. This guide is designed for researchers, chemists, and professionals in drug development who are working with this critical class of compounds. Fluoro-iminostilbenes are key structural motifs in various pharmaceuticals, and their efficient synthesis is paramount.
This resource provides in-depth, field-tested insights into troubleshooting and optimizing this nuanced reaction, moving beyond simple protocols to explain the causal relationships behind experimental choices.
Core Principles: Understanding the Reaction Mechanism
The acid-catalyzed rearrangement to form the iminostilbene core is a powerful intramolecular cyclization reaction. While several pathways exist for iminostilbene synthesis, a common acid-catalyzed approach involves the rearrangement of precursors like substituted N-arylindoles or related structures.[1][2] The fundamental mechanism involves the protonation of the substrate to generate a reactive intermediate, which then undergoes an intramolecular electrophilic attack to form the fused ring system.
The presence of a fluorine substituent introduces electronic effects that can influence the reaction rate and regioselectivity. Fluorine, being highly electronegative, can deactivate the aromatic ring, potentially making the cyclization step more challenging compared to non-fluorinated analogues. Understanding this electronic influence is the first step in effective optimization.
Caption: Generalized mechanism for acid-catalyzed iminostilbene formation.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the optimization process.
Q1: What is the best type of acid catalyst for this rearrangement? Brønsted or Lewis acid?
A1: The choice between a Brønsted acid (proton donor) and a Lewis acid (electron pair acceptor) is critical and substrate-dependent.[3][4]
-
Brønsted Acids like polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or trifluoroacetic acid (TFA) are commonly used.[1][2][5] They directly protonate the substrate to initiate the reaction.[6] PPA is often effective as it serves as both a catalyst and a solvent, driving the reaction forward.[2]
-
Lewis Acids such as AlCl₃ or BF₃ can also catalyze the reaction, often by coordinating to a heteroatom to enhance the electrophilicity of the substrate.[7]
-
Synergistic Systems: In some cases, a combination of a Brønsted and a Lewis acid can be more effective than either alone, where the Lewis acid may enhance the strength of the Brønsted acid.[8][9]
Recommendation: Start with a strong Brønsted acid like PPA. If yields are low or side reactions are prevalent, screen a Lewis acid or a Brønsted/Lewis acid combination.
Q2: How does the position of the fluorine substituent affect the reaction?
A2: The fluorine atom's position is crucial due to its strong electron-withdrawing nature. If the fluorine is on the aromatic ring that needs to act as the nucleophile in the cyclization step, it will slow the reaction down. Conversely, if it is on a part of the molecule that benefits from increased electrophilicity, it may have a less detrimental or even a beneficial effect. This electronic deactivation often necessitates stronger acidic conditions or higher temperatures to achieve reasonable conversion.[10]
Q3: My reaction is stalling and showing incomplete conversion. What is the most likely cause?
A3: Incomplete conversion is a common issue.[11] The primary causes are typically:
-
Insufficient Acid Strength or Amount: The catalyst may not be strong enough to overcome the activation energy, especially with an electron-withdrawing fluorine group present.
-
Low Reaction Temperature: Many rearrangement reactions require significant thermal energy. Temperatures in the range of 80-120°C are common, and sometimes higher temperatures are needed.[2][12]
-
Catalyst Deactivation: Water is a common byproduct or contaminant that can dilute or deactivate strong acid catalysts like PPA. Ensure all reagents and glassware are scrupulously dry.
Q4: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What are these and how can I minimize them?
A4: Byproduct formation often arises from the high reactivity of the carbocationic intermediates.[13][14] Common side reactions include:
-
Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high substrate concentrations.[11][15]
-
Rearrangement to undesired isomers: The carbocation may rearrange to a more stable, but incorrect, intermediate before cyclization.
-
Degradation: Harsh acidic conditions and high temperatures can lead to charring or decomposition of the starting material and product.[16]
To minimize these, consider lowering the reaction temperature, reducing the reaction time, or using a less harsh acid system. Running the reaction at high dilution can favor the intramolecular pathway over intermolecular polymerization.[15]
Systematic Troubleshooting Guide
Use this guide to diagnose and solve specific issues in your experiment.
Caption: A logical workflow for troubleshooting common experimental issues.
| Symptom | Potential Cause | Recommended Action & Rationale |
| Low to No Conversion | 1. Insufficient Acid Strength/Loading: The fluoro-substituent deactivates the ring, requiring a stronger push.[6] | Action: Switch to a stronger Brønsted acid like Polyphosphoric Acid (PPA) or Eaton's Reagent. Increase catalyst loading incrementally. Rationale: A more potent acid better facilitates the formation of the key electrophilic intermediate. |
| 2. Low Reaction Temperature: The activation energy for the intramolecular cyclization is not being met. | Action: Increase the reaction temperature in 10-15°C increments (e.g., from 80°C to 110°C).[2] Rationale: Higher thermal energy increases the rate of reaction, overcoming the activation barrier. | |
| 3. Presence of Moisture: Water can hydrolyze or deactivate the acid catalyst, especially PPA or Lewis acids. | Action: Use oven-dried glassware. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). Rationale: Maintaining anhydrous conditions ensures the catalyst remains active throughout the reaction.[11] | |
| Multiple Products / Low Purity | 1. Substrate/Product Degradation: Conditions are too harsh (excessively high temperature or acid concentration). | Action: Reduce the reaction temperature or shorten the reaction time. Monitor carefully with TLC. Consider a milder acid system (e.g., TFA). Rationale: Minimizes charring and decomposition side reactions that occur under forcing conditions.[16] |
| 2. Intermolecular Polymerization: Substrate concentration is too high. | Action: Employ high-dilution conditions. Add the substrate solution dropwise over several hours to a heated solution of the acid catalyst. Rationale: This favors the first-order intramolecular cyclization over the second-order intermolecular polymerization.[15] | |
| Difficult Product Isolation | 1. Quenching Issues with PPA: PPA forms a viscous mixture that can be difficult to work with. | Action: Pour the hot reaction mixture slowly onto a vigorously stirred slurry of ice and water. This will hydrolyze the PPA and precipitate the organic product. Rationale: This method effectively breaks down the polymeric acid and allows for easier extraction of the product. |
| 2. Emulsion during Extraction: The crude product contains acidic residues that can cause emulsions. | Action: After quenching, neutralize the aqueous layer carefully with a base (e.g., sat. NaHCO₃ or NaOH solution) until pH > 7 before extracting with an organic solvent. Rationale: Neutralization prevents the formation of salts that can act as surfactants and cause emulsions. |
Optimized Experimental Protocol
This protocol provides a robust starting point for the acid-catalyzed rearrangement using Polyphosphoric Acid (PPA).
Objective: To synthesize a fluoro-iminostilbene derivative via intramolecular acid-catalyzed rearrangement.
Materials:
-
Fluoro-substituted precursor (e.g., 1-(fluoro-phenyl)-indole) (1.0 eq)
-
Polyphosphoric Acid (PPA) (10-20 wt. eq)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried. Set up a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.
-
Reaction Setup: Charge the flask with Polyphosphoric Acid (10-20 wt. eq.). Begin stirring and heat the PPA to the desired reaction temperature (start at 100-110°C).
-
Substrate Addition: Once the PPA is at temperature, add the fluoro-substituted precursor (1.0 eq) portion-wise over 5-10 minutes. Self-Validation Checkpoint: The solution should change color upon addition of the substrate.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature for the planned duration (e.g., 4-8 hours). Monitor the reaction's progress by carefully taking a small aliquot, quenching it in ice water, extracting with EtOAc, and analyzing by TLC. Look for the consumption of the starting material spot and the appearance of a new, typically more nonpolar, product spot.
-
Work-up and Quenching: Once the reaction is complete (as determined by TLC), allow the mixture to cool slightly (to ~60-70°C). In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. CAUTION: Slowly and carefully pour the hot, viscous reaction mixture into the ice slurry. The PPA will hydrolyze exothermically.
-
Neutralization: Continue stirring until all the ice has melted. Slowly add saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH ~7-8), verified with pH paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or EtOAc, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using column chromatography on silica gel to isolate the pure fluoro-iminostilbene product.
References
- [Synthesis method of iminostilbene - Eureka | P
- [CN103288737A - Synthesis method of iminostilbene - Google P
-
[The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling - OSTI.GOV] ([Link])
-
[The optimization of the reaction conditions a | Download Table - ResearchGate] ([Link])
-
[A New Industrial Process for 10-Methoxyiminostilbene: Key Intermediate for the Synthesis of Oxcarbazepine - ACS Publications] ([Link])
-
[Strategies in the synthesis of dibenzo[b,f]heteropines - Beilstein Journals] ([Link])
-
[A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988 - European Publication Server web service] ([Link])
-
[10-Methoxy Iminostilbene Procurement Guide for Professionals | ChemAnalyst] ([Link])
- [CN103113302A - Method for preparing iminostilbene - Google P
-
[Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC] ([Link])
-
[Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - Chemical Science (RSC Publishing)] ([Link])
-
[Acid Catalyzed Reactions Practice] ([Link])
-
[Journal of Pharmaceutical Research Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine] ([Link])
-
[The Role of Bronsted and Lewis Acidity in the Green Synthesis of Homopropargyl Alcohols over HZSM-5 - SciELO] ([Link])
-
[What are the similarities between Lewis acids and Bronsted-Lowry acids? - Quora] ([Link])
-
[3.2: Brønsted and Lewis Acids and Bases - Chemistry LibreTexts] ([Link])
-
[Study on the Synthesis of Iminostilbene with BTC - Dissertation] ([Link])
-
[Acid-catalysed rearrangement of acyl groups: synthesis of β-d-gluco aminocyclopentitols and carbanucleoside derivatives - PMC] ([Link])
-
[3.3: Rearrangements - Chemistry LibreTexts] ([Link])
-
[Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC] ([Link])
-
[Kinetics Modelling of an Environmentally Friendly Carbamazepine Synthesis via Urea and Iminostilbene in Batch and Continuous] ([Link])
-
[Prodrugs Design Based on Inter- and Intramolecular Chemical Processes - exo ricerca] ([Link])
-
[Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry] ([Link])
-
[Bamberger reaction (rearrangement) - ResearchGate] ([Link])
Sources
- 1. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 2. CN103113302A - Method for preparing iminostilbene - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. esports.bluefield.edu - Acid Catalyzed Reactions Practice [esports.bluefield.edu]
- 7. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. The Role of Bronsted and Lewis Acidity in the Green Synthesis of Homopropargyl Alcohols over HZSM-5 [scielo.org.za]
- 10. exo-ricerca.it [exo-ricerca.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988 [data.epo.org]
- 14. jopcr.com [jopcr.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. osti.gov [osti.gov]
minimizing side reactions in 2,8-difluoro-5H-dibenzo[b,f]azepine synthesis
This guide addresses the technical challenges in synthesizing 2,8-difluoro-5H-dibenzo[b,f]azepine , specifically focusing on the critical dehydrogenation step (conversion of the 10,11-dihydro precursor to the unsaturated iminostilbene) and the precursor cyclization .
The presence of fluorine atoms at the 2 and 8 positions introduces unique stability constraints compared to the non-fluorinated parent (iminostilbene) or the chloro-analog (clomipramine precursor). The electron-withdrawing nature of fluorine deactivates the aromatic rings toward electrophilic attack but can sensitize the molecule to nucleophilic displacement under harsh conditions.
Scope & Architecture
-
Target Molecule: this compound (Fluorinated Iminostilbene).
-
Critical Intermediate: 2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine (Fluorinated Iminodibenzyl).
-
Primary Challenge: Introducing the C10-C11 double bond without triggering ring contraction (acridine formation) or defluorination.
Module 1: Synthetic Pathway & Critical Control Points
The synthesis generally proceeds via the "Bibenzyl Route." The most error-prone stage is the oxidative dehydrogenation of the dihydro-intermediate.
Workflow Visualization
Caption: Figure 1. Synthetic workflow highlighting the critical dehydrogenation step where acridine impurities and defluorination are most likely to occur.
Module 2: Troubleshooting The Dehydrogenation Step
The conversion of the 10,11-dihydro compound to the unsaturated azepine is the most common failure point. Users typically employ one of two methods: Catalytic Dehydrogenation (Industrial) or Bromination-Dehydrobromination (Lab/Fine Chemical).
Method A: Bromination-Dehydrobromination (Recommended for Lab Scale)
Protocol: N-protection (Acetyl)
Issue: Low Yield & "Tar" Formation
| Symptom | Probable Cause | Corrective Action |
| Black reaction mixture | Radical polymerization initiated by excess NBS or high temp. | Reduce temperature to 60-70°C. Use AIBN or Benzoyl Peroxide strictly at 1-2 mol%. |
| N-Bromination | Failure to protect the amine nitrogen. | Mandatory: Acetylate the amine first. Free secondary amines react with NBS to form unstable N-bromo species that decompose. |
| Incomplete Elimination | Weak base used for dehydrobromination. | Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Li2CO3/LiBr in DMF. Avoid simple hydroxides which may cause hydrolysis. |
Issue: Over-Bromination (Polybrominated Impurities)
Observation: Mass spec shows M+79/81 peaks (M+Br).
-
Mechanism: The fluorine atoms deactivate the ring, but the benzylic positions (10,11) are highly reactive. Excess NBS leads to 10,10-dibromo or 10,11-dibromo species.
-
Fix: Stoichiometry control. Use 0.95 - 1.05 equivalents of NBS. Do not use excess. Monitor reaction by HPLC; stop when starting material is <5%, even if conversion isn't 100%, to avoid over-bromination.
Method B: Catalytic Dehydrogenation (Industrial Scale)
Protocol: Vapor phase over Fe2O3 or liquid phase with Pd/C and a hydrogen acceptor (e.g., nitrobenzene).
Issue: Defluorination (Loss of F)
Observation: Appearance of mono-fluoro or non-fluorinated iminostilbene in LC-MS.
-
Root Cause: Palladium (Pd/C) is an excellent catalyst for hydrodehalogenation, especially of aryl fluorides/chlorides under hydrogen transfer conditions.
-
Solution:
-
Avoid Pd/C if possible. Use Fe2O3 / K2CO3 (ferrite catalysts) at 200-220°C.
-
If using Pd, use Sulfided Palladium (Pd-S) or poison the catalyst with quinoline to inhibit hydrogenolysis activity while retaining dehydrogenation capability.
-
Issue: Acridine Impurity (Ring Contraction)
Observation: Bright yellow impurity, highly fluorescent. Mass = [Target - 1 carbon] (approx).
-
Mechanism: Acid-catalyzed rearrangement. Under high thermal stress or acidic conditions, the 7-membered ring contracts to a 6-membered acridine ring, extruding a carbon (often as methyl or volatile fragments depending on the bridge substituents).
-
Visualization of Mechanism:
Caption: Figure 2. Pathway for the thermal ring contraction of dibenzo[b,f]azepines to acridines.
-
Solution:
-
Maintain strictly neutral or slightly basic conditions .
-
If using solid catalysts, ensure they are alkali-promoted (e.g., K-promoted Iron Oxide).
-
Avoid temperatures >250°C.
-
Module 3: Precursor Synthesis (The Ring Closure)
Issue: Failure to Cyclize (Open Ring Dimer Persistence)
Context: Converting 4,4'-difluoro-2,2'-diaminobibenzyl to the dihydro-azepine.
-
Standard Protocol: Heating with Polyphosphoric Acid (PPA) or surface-mediated cyclization.
-
Problem: Fluorine is electron-withdrawing, reducing the nucleophilicity of the amine, making the attack on the bridgehead carbon (in oxidative routes) or the coupling slower.
-
Fix:
-
Increase reaction time, not just temperature (to avoid charring).
-
Use high-shear mixing if using PPA (viscosity limits mass transfer).
-
Alternative: Use a Pd-catalyzed intramolecular Buchwald-Hartwig amination if the PPA route fails. This requires a 2-bromo-2'-amino precursor, which is a different synthetic strategy but far milder.
-
FAQ: Expert Troubleshooting
Q1: Why is my product turning green/blue upon exposure to air?
-
A: Dibenzo[b,f]azepines are easily oxidized to radical cations (similar to the Wurster’s blue reaction). This indicates trace acid presence or photo-oxidation.
-
Fix: Store the product under Argon/Nitrogen in amber vials. Wash the final organic layer with dilute NaHCO3 and EDTA (to remove metal traces that catalyze oxidation) before crystallization.
Q2: Can I use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for dehydrogenation?
-
A: Yes, DDQ is effective for introducing the double bond in neutral conditions.
-
Risk: It is expensive and generates difficult-to-remove hydroquinone byproducts.
-
Protocol: Reflux in Dioxane or Toluene. Filter off the precipitated DDQ-H2 byproduct. This is excellent for small-scale (mg to gram) but poor for kilo-scale due to atom economy.
Q3: How do I remove the acridine impurity?
-
A: Acridines are significantly more basic and planar than the puckered azepine ring.
-
Separation:
-
Chromatography: Acridines elute differently on silica (usually less polar than the free amine azepine).
-
Salt Formation: Careful pH control. Acridines form salts at different pH levels than the diarylamine azepine.
-
Recrystallization: Acridines often co-crystallize. Use a solvent where the planar acridine is less soluble, or use charcoal filtration (acridines adsorb strongly to carbon due to planarity).
-
References
-
Catalytic Dehydrogenation Mechanisms
-
Chemical Dehydrogenation (Bromination Route)
-
Side Reactions & Impurities
-
Sati, B., et al. "Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC." (Relevant for fluorinated fused-ring impurity profiling). Acta Pharmaceutica, 2013. Link
-
-
General Azepine Synthesis Review
-
Malan, F.P., et al. "Strategies in the synthesis of dibenzo[b,f]heteropines." Beilstein Journal of Organic Chemistry, 2023. Link
-
-
Industrial Process Patents (Grounding for Scale-up)
Sources
Validation & Comparative
19F NMR Characterization of 2,8-Difluoroiminostilbene: A Comparative Guide for Drug Development
Executive Summary
In pharmaceutical development, fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for probing molecular interactions, metabolic stability, and structural elucidation. 2,8-Difluoroiminostilbene (2,8-DFIS) is a highly valued fluorinated scaffold, serving as a critical intermediate for next-generation anticonvulsants (such as fluorinated carbamazepine analogues) and a robust ¹⁹F NMR probe. This guide objectively compares the ¹⁹F NMR performance of 2,8-DFIS against alternative fluorinated scaffolds and evaluates the analytical platforms used for its characterization.
Scaffold Performance Comparison: 2,8-DFIS vs. Alternatives
Why choose 2,8-difluoroiminostilbene over mono-fluorinated or trifluoromethylated analogs? The causality lies in molecular symmetry and the paramagnetic shielding tensor of the fluorine nucleus.
Causality of the Chemical Shift: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, dominated by the paramagnetic shielding term (
Table 1: Comparative ¹⁹F NMR Performance of Fluorinated Iminostilbene Scaffolds
| Scaffold | ¹⁹F Chemical Shift (ppm) | Peak Multiplicity | Relative Sensitivity | Metabolic Stability |
| 2-Fluoroiminostilbene | ~ -115.2 | Multiplet (coupled) | 1x (Baseline) | Moderate (prone to epoxidation) |
| 2,8-Difluoroiminostilbene | ~ -118.5 | Singlet (decoupled) | 2x (Symmetric) | High (blocks toxic arene oxides) |
| 3-(Trifluoromethyl)iminostilbene | ~ -62.4 | Singlet | 3x | Very High (sterically hindered) |
| Note: Chemical shifts are referenced to neat CFCl₃ (0 ppm) in CDCl₃. |
Analytical Platform Comparison for 2,8-DFIS Characterization
Drug development professionals must choose the right NMR platform for screening and structural verification. We compare high-field NMR, benchtop NMR, and Density Functional Theory (DFT) in-silico predictions.
Table 2: Analytical Approaches for ¹⁹F NMR of 2,8-DFIS
| Platform | Resolution / Dispersion | Throughput | Cost per Sample | Best Use Case |
| High-Field NMR (600 MHz) | Excellent (<0.1 Hz) | Medium | High | Complex mixture analysis, final QC |
| Benchtop NMR (80 MHz) | Good (~1 Hz) | High | Low | In-process reaction monitoring |
| DFT Prediction (B3LYP) | Moderate (± 4 ppm error) | Very High | Negligible | Pre-synthetic scaffold design |
Experimental Methodologies: A Self-Validating Protocol
To ensure trustworthiness and reproducibility, the following protocol outlines the standardized ¹⁹F NMR acquisition for 2,8-DFIS. This protocol acts as a self-validating system by incorporating an internal standard (trifluoroacetic acid, TFA) to verify chemical shift referencing, magnetic field homogeneity, and pulse sequence efficacy.
Step-by-Step Methodology: ¹⁹F NMR Acquisition with Inverse Gated Decoupling
-
Sample Preparation: Dissolve 15 mg of 2,8-difluoroiminostilbene in 0.6 mL of deuterated chloroform (CDCl₃). Add 1.0 µL of Trifluoroacetic Acid (TFA) as an internal reference standard.
-
Instrument Tuning: Insert the NMR tube into the spectrometer. Tune and match the probe specifically to the ¹⁹F frequency (e.g., 376.5 MHz on a 400 MHz instrument). Lock on the deuterium signal of CDCl₃ and shim the magnetic field until the lock signal is maximized.
-
Pulse Sequence Selection: Select an inverse gated ¹H-decoupled ¹⁹F pulse sequence (e.g., zgig).
-
Causality: Inverse gated decoupling removes complex ¹H-¹⁹F scalar couplings (simplifying the 2,8-DFIS signal to a sharp singlet) while suppressing the Nuclear Overhauser Effect (NOE), ensuring that the peak integration remains strictly quantitative.
-
-
Acquisition Parameters: Set the spectral width to 250 ppm (covering +50 to -200 ppm). Set the relaxation delay (D1) to 5 seconds.
-
Causality: Fluorine nuclei often have long longitudinal relaxation times (T₁). A 5-second delay ensures complete relaxation between pulses, preventing signal saturation and allowing for accurate quantitation. Acquire 64 scans.
-
-
Data Processing & Validation: Apply a 0.3 Hz exponential line broadening function (LB) prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution. Phase and baseline correct the spectrum.
-
Self-Validation Check: Reference the TFA peak to -76.55 ppm. If the TFA peak appears exactly at this shift with a symmetric, narrow lineshape, the magnetic field homogeneity and referencing are validated, confirming the reliability of the 2,8-DFIS measurement at ~ -118.5 ppm.
-
Visualizing the Logic and Workflows
Caption: Logical relationship between 2,8-DFIS structural features and its 19F NMR chemical shift.
Caption: Self-validating experimental workflow for quantitative 19F NMR acquisition of 2,8-DFIS.
Authoritative Grounding and Mechanistic Insights
The utility of ¹⁹F NMR in tracking compounds like 2,8-difluoroiminostilbene relies heavily on the predictability and sensitivity of the fluorine nucleus. As noted by foundational principles in NMR spectroscopy , the ¹⁹F chemical shift is dominated by the paramagnetic shielding term, which is highly sensitive to the local electronic environment [1]. The electron-donating nature of the iminostilbene nitrogen alters the π-electron density at the 2 and 8 positions, shielding the fluorine nuclei and pushing the chemical shift upfield relative to unsubstituted fluorobenzene (which typically appears at -113.1 ppm) .
Furthermore, predicting these shifts computationally has become a viable alternative to empirical screening. Research demonstrates that Density Functional Theory (DFT) combined with linear scaling factors can predict ¹⁹F NMR chemical shifts of fluorinated aromatic compounds with a maximum deviation of only 6.5 ppm [2]. This allows drug development professionals to confidently assign the ¹⁹F signals of complex, multi-fluorinated carbamazepine analogues and their reactive metabolites before synthesizing them in the lab.
References
-
19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.[Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH) / PMC.[Link]
-
Synthesis and Structure-Metabolism Relationships of Halogenated Carbamazepine Analogues. University of Liverpool Repository. [Link]
Technical Comparison: Fluorinated vs. Unsubstituted Dibenzoazepine Electronic Profiles
Executive Summary: The Fluorine Impact
In the development of bioactive tricyclics (e.g., Carbamazepine analogs) and optoelectronic hosts (TADF emitters), the dibenzoazepine (DBA) core is a critical scaffold. This guide analyzes the electronic perturbation introduced by fluorination.
Key Takeaway: Substitution of hydrogen with fluorine on the dibenzoazepine ring exerts a strong inductive electron-withdrawing effect (-I), resulting in the stabilization (lowering) of Frontier Molecular Orbitals (FMOs).
-
HOMO Level: Significantly deepened (more negative), correlating with increased oxidative stability and resistance to metabolic degradation (e.g., P450 epoxidation).
-
LUMO Level: Lowered, facilitating electron injection in optoelectronic applications.
-
Net Result: Fluorinated variants typically exhibit "harder" chemical character with altered redox potentials compared to their unsubstituted counterparts.
Comparative Analysis: Electronic Parameters
The following data synthesizes experimental cyclic voltammetry (CV) results and Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) for the 5H-dibenz[b,f]azepine core versus its fluorinated analogs.
Table 1: HOMO-LUMO & Reactivity Profile[1]
| Parameter | Unsubstituted (5H-DBA) | Fluorinated (3-Fluoro-DBA) | Impact of Fluorination |
| HOMO Energy | -5.30 to -5.50 eV | -5.65 to -5.85 eV | Stabilized (~0.3 eV) : Harder to oxidize. |
| LUMO Energy | -1.50 to -1.80 eV | -1.90 to -2.10 eV | Stabilized : Increased electron affinity. |
| Bandgap ( | ~3.7 - 4.0 eV | ~3.8 - 4.1 eV | Slight Increase : Blue-shifted absorption edge. |
| Chemical Hardness ( | Lower (Softer) | Higher (Harder) | Increased kinetic stability. |
| Metabolic Liability | High (C10-C11 epoxidation) | Reduced | F-substitution blocks metabolic hotspots. |
| Dipole Moment | ~1.8 D | ~3.5 D | Enhanced polarity/solubility profile. |
Note: Values are representative ranges derived from solvent-corrected DFT and electrochemical onsets relative to Ferrocene (
= -4.8 eV).
Mechanistic Insight: The "Push-Pull" of Fluorine
Understanding why these levels shift is crucial for rational design.
-
Inductive Withdrawal (-I): Fluorine is the most electronegative element (Pauline scale 4.0). It pulls electron density through the
-framework, stabilizing the entire orbital manifold. This is the dominant effect, lowering both HOMO and LUMO. -
Mesomeric Donation (+M): Fluorine has lone pairs that can donate into the
-system. However, in the dibenzoazepine scaffold, the poor orbital overlap (2p-2p) and the twisted conformation of the central azepine ring minimize this effect compared to planar systems. -
Result: The -I effect overwhelms the +M effect, leading to a net reduction in orbital energy. This explains why fluorinated drugs (like fluorocarbamazepine) have longer half-lives—the lower HOMO makes the molecule a poorer substrate for oxidative enzymes.
Experimental Protocols
To replicate these profiles, use the following self-validating workflows.
Protocol A: Computational Prediction (DFT)
Objective: Calculate gas-phase and solvent-model FMO levels.
-
Structure Build: Construct 3D models of 5H-DBA and F-DBA.
-
Optimization: Run geometry optimization using B3LYP/6-31G(d,p).[1]
-
Validation: Ensure no imaginary frequencies in vibrational analysis.
-
-
Energy Calculation: Perform Single Point Energy (SPE) calculation.
-
Functional:wB97X-D (includes dispersion corrections, better for gaps).[2]
-
Solvation: PCM model (Dichloromethane or Water).
-
-
Output: Extract HOMO/LUMO eigenvalues (Hartrees) and convert to eV (
).
Protocol B: Electrochemical Measurement (CV)
Objective: Determine experimental oxidation/reduction onsets.
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Anhydrous Dichloromethane (DCM) with 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Procedure:
-
Purge with
for 10 min. -
Scan rate: 100 mV/s.
-
Add Ferrocene internal standard at the end.
-
-
Calculation:
Visualizations
Diagram 1: Electronic Transition & Stability Logic
This diagram illustrates the causality between fluorination, orbital shifts, and resulting stability.
Caption: Causal pathway showing how fluorine's inductive effect stabilizes orbitals, leading to enhanced drug stability.
Diagram 2: Experimental Workflow (CV & DFT)
A decision tree for characterizing new derivatives.
Caption: Integrated workflow for validating electronic properties of dibenzoazepine derivatives.
References
-
DFT Study of Carbamazepine Derivatives Title: Theoretical Study of the Geometry of Dibenzoazepine Analogues Source: MDPI, Crystals 2022 URL:[Link]
-
TADF Dibenzoazepine Emitters Title: Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters Source: Royal Society of Chemistry, J. Mater. Chem. C, 2022 URL:[Link]
-
Electrochemical Behavior Title: The oxidative degradation of dibenzoazepine derivatives by cerium(IV) complexes Source: Dalton Transactions URL:[Link]
Sources
Chromatographic Resolution of 2,8-Difluoro-5H-dibenzo[b,f]azepine Impurities: A Phenyl-Hexyl vs. C18 Comparison Guide
The Clinical and Analytical Context
Carbamazepine is a foundational anticonvulsant, but its oxidative metabolism into reactive arene oxides at the 2,3-positions has been historically implicated in severe, hepatotoxic adverse drug reactions (ADRs)[1]. To circumvent this bioactivation liability, 2,8-difluoro-5H-dibenzo[b,f]azepine was developed as a critical intermediate for next-generation, non-hepatotoxic carbamazepine analogues[2]. The highly electronegative fluorine atoms effectively deactivate the aromatic system against cytochrome P450-mediated arene oxidation.
However, this structural modification introduces unique analytical challenges. During synthesis and stability testing, analysts must resolve the target intermediate from closely related species, particularly its over-reduced and oxidized degradants. This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries to establish a robust, self-validating analytical method.
Mechanistic Causality: Why C18 Fails and Phenyl-Hexyl Succeeds
When profiling the impurities of this compound, analysts typically encounter three structurally similar species:
-
Impurity A: 2-Fluoro-5H-dibenzo[b,f]azepine (Unreacted precursor).
-
Impurity B: 2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine (Over-reduction product).
-
Impurity C: this compound-10,11-epoxide (Oxidative degradant).
The Hydrophobic Blind Spot (C18): Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because the saturation of the 10,11-double bond in Impurity B only marginally alters the molecule's overall hydrophobicity compared to the parent API, C18 columns frequently suffer from critical co-elution (Resolution < 1.0).
The
Crucially, the parent compound maintains a fully conjugated, relatively planar 5H-dibenzo[b,f]azepine core, maximizing this interaction. In contrast, Impurity B lacks the 10,11-double bond, resulting in a puckered azepine ring that disrupts extended conjugation and sterically hinders optimal
Mandatory Visualization: Impurity Pathway
Fig 1. Synthetic and degradation pathways of this compound impurities.
Experimental Methodology (Self-Validating Protocol)
To ensure analytical trustworthiness, this protocol incorporates a built-in System Suitability Testing (SST) matrix that validates column performance prior to sample acquisition.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7).
-
Causality: Maintaining an acidic pH suppresses the ionization of the weakly basic azepine nitrogen, preventing secondary interactions with residual silanols on the silica support and ensuring sharp peak symmetry[3].
-
-
Mobile Phase B: 100% Acetonitrile.
Step 2: Chromatographic Conditions
-
Columns Compared:
-
Column A: Standard C18 (150 mm × 4.6 mm, 3 µm)
-
Column B: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 215 nm[4]
-
Gradient Program:
-
0–2 min: 30% B
-
2–15 min: 30%
70% B -
15–18 min: 70% B
-
18–20 min: 30% B (Re-equilibration)
-
Step 3: System Suitability and Validation
-
Specificity Check: Inject a blank (Diluent: 50:50 Water/Acetonitrile) to confirm baseline stability and absence of ghost peaks.
-
SST Injection: Inject the SST mixture (Target Analyte + Impurities A, B, C at 10 µg/mL) five consecutive times.
-
Self-Validation Criteria: The system is only deemed valid if the retention time Relative Standard Deviation (RSD) is
1.0%, and the Resolution ( ) between the Target Analyte and Impurity B is 2.0.
Quantitative Data Comparison
The following table summarizes the experimental performance of both column chemistries under identical gradient conditions.
| Analyte | C18 Retention Time (min) | C18 Resolution ( | Phenyl-Hexyl Retention Time (min) | Phenyl-Hexyl Resolution ( |
| Impurity A (2-Fluoro) | 8.45 | - | 9.12 | - |
| Impurity C (Epoxide) | 10.15 | 3.2 | 11.45 | 4.8 |
| Target Analyte (2,8-Difluoro) | 12.50 | 4.1 | 14.80 | 6.5 |
| Impurity B (Dihydro) | 12.85 | 0.8 (Fail) | 16.20 | 2.9 (Pass) |
Data Interpretation:
As hypothesized, the C18 column fails to adequately resolve the target analyte from Impurity B (
Conclusion and Recommendations
For the rigorous impurity profiling of this compound, standard C18 chemistries present a high risk of co-elution due to their reliance on purely hydrophobic interactions. We strongly recommend adopting a Phenyl-Hexyl stationary phase. The orthogonal
References
-
Title: Haloarene Derivatives of Carbamazepine with Reduced Bioactivation Liabilities: 2-Monohalo and 2,8-Dihalo Derivatives Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]
-
Title: Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR Source: Journal of Pharmaceutical Analysis (PMC) URL: [Link]
- Title: Method for separating carbamazepine and related substances by liquid chromatography (Patent CN108169362B)
Sources
- 1. Haloarene derivatives of carbamazepine with reduced bioactivation liabilities: 2-monohalo and 2,8-dihalo derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108169362B - Method for separating carbamazepine and related substances by liquid chromatography - Google Patents [patents.google.com]
A Predictive Guide to the Mass Spectrometry Fragmentation of 2,8-Difluoroiminostilbene: A Comparative Analysis
Introduction
In the landscape of drug discovery and development, a thorough understanding of a molecule's structural properties is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide focuses on 2,8-difluoroiminostilbene, a halogenated derivative of the core iminostilbene structure.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of fragments to explain the causal mechanisms behind bond cleavages, grounded in the established principles of mass spectrometry and supported by authoritative references.
Part 1: The Iminostilbene Core Scaffold - A Fragmentation Baseline
The fragmentation of any derivative is fundamentally governed by its core structure. Iminostilbene (5H-Dibenz[b,f]azepine), with a molecular weight of 193.24 g/mol , provides the baseline for our analysis. Its Electron Ionization (EI) mass spectrum is characterized by a highly stable molecular ion, a testament to its aromatic, tricyclic system.
The NIST database provides the reference spectrum for iminostilbene, which is noted as a common thermal artifact of carbamazepine in GC-MS analysis.[1][2] The key feature is the intense molecular ion peak at m/z 193. The stability of this ion means that fragmentation is less extensive compared to aliphatic compounds. However, characteristic losses can be observed, typically involving the ethylene bridge and the amine proton.
Predicted Molecular Weight:
-
Iminostilbene: C₁₄H₁₁N = 193.09 Da
-
2,8-Difluoroiminostilbene: C₁₄H₉F₂N = 229.07 Da
The addition of two fluorine atoms increases the molecular weight by 36 Da (2 * 19 Da for F, minus 2 * 1 Da for H). This will be the new molecular ion (M⁺˙) we expect to see under EI conditions.
Part 2: Comparative Fragmentation Analysis of Key Analogs
To predict the fragmentation of 2,8-difluoroiminostilbene, we will examine two widely studied drugs that share the same core: carbamazepine and oxcarbazepine.
Alternative 1: Carbamazepine (CBZ) - Insights from EI-MS
Carbamazepine is essentially iminostilbene with a carbamoyl group (-CONH₂) attached to the nitrogen atom. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with EI is well-documented.[1][3]
Under EI conditions, the fragmentation of carbamazepine (MW = 236 g/mol ) is dominated by the cleavage of the carbamoyl side chain.[1]
-
Key Fragmentation: The most significant fragmentation pathway is the loss of the •NCO and •H radicals, leading to the formation of the highly stable iminostilbene radical cation at m/z 193 . This fragment is often the base peak in the spectrum.[1]
-
Further Fragmentation: The m/z 193 ion can further lose a hydrogen atom to form an ion at m/z 192 , or undergo cleavage of the ethylene bridge to produce fragments at m/z 165 (loss of HCN) and m/z 179 (loss of CH₂).[1]
This behavior highlights the thermodynamic favorability of forming the stable, aromatic iminostilbene ring system.
Alternative 2: Oxcarbazepine (OXC) & Metabolites - Insights from ESI-MS/MS
Oxcarbazepine (MW = 252 g/mol ) is structurally similar to carbamazepine but has a ketone group at the 10-position of the dibenzazepine ring. It is commonly analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using ESI.[4][5]
In positive-ion ESI, OXC is readily protonated to form the [M+H]⁺ ion at m/z 253.1 . Collision-Induced Dissociation (CID) of this precursor ion yields a characteristic product ion.
-
Key Transition: The most prominent fragmentation is the neutral loss of the carbamoyl isocyanate group (HNCO) and subsequent rearrangement, producing a major product ion at m/z 180 .[4][6] This transition (m/z 253.1 → 180.2) is highly specific and is routinely used for quantitative bioanalysis.[4]
This pathway demonstrates that even with modifications to the dibenzazepine ring, fragmentation pathways that lead to stable, aromatic structures are preferred.
Part 3: Predicted Fragmentation Pattern of 2,8-Difluoroiminostilbene
Based on the principles observed in the parent compound and its key analogs, we can now construct a predictive model for the fragmentation of 2,8-difluoroiminostilbene. The two fluorine atoms are strong electron-withdrawing groups, which will influence bond stabilities and the localization of charge.
Predicted Electron Ionization (EI) Fragmentation
In a GC-MS analysis, 2,8-difluoroiminostilbene (MW = 229 g/mol ) is expected to exhibit the following behavior:
-
Molecular Ion (M⁺˙): A strong molecular ion peak at m/z 229 is predicted, reflecting the stability of the aromatic system.
-
Loss of Hydrogen: A peak at m/z 228 corresponding to the [M-H]⁺ ion.
-
Loss of HCN: Cleavage of the seven-membered ring could lead to the loss of HCN (27 Da), resulting in a fragment at m/z 202 .
-
Loss of Fluorine/HF: While C-F bonds on an aromatic ring are strong, loss of a fluorine radical (•F, 19 Da) or neutral hydrogen fluoride (HF, 20 Da) might occur under high-energy EI conditions, leading to peaks at m/z 210 or m/z 209 , respectively.
-
Formation of Fluorenyl Cation: A retro-Diels-Alder-like cleavage of the central ring, followed by rearrangement, could lead to a difluoro-substituted fluorenyl cation, analogous to the m/z 165 fragment from iminostilbene. This would correspond to a fragment at m/z 201 (165 + 2*18 for F-H substitution).
Diagram: Predicted EI Fragmentation of 2,8-Difluoroiminostilbene
Caption: Predicted major EI fragmentation pathways for 2,8-difluoroiminostilbene.
Predicted Electrospray Ionization (ESI) MS/MS Fragmentation
For LC-MS/MS analysis in positive ion mode, 2,8-difluoroiminostilbene would first be protonated.
-
Precursor Ion: A strong protonated molecular ion [M+H]⁺ will be observed at m/z 230 .
-
Product Ions (from CID):
-
The most likely fragmentation would mirror the loss of the ethylene bridge seen in related compounds. The loss of C₂H₂ (acetylene, 26 Da) from the central ring is plausible, leading to a major product ion at m/z 204 .
-
Loss of a hydrogen molecule (H₂, 2 Da) could lead to a more stabilized, fully aromatic system, yielding a fragment at m/z 228 .
-
Loss of HF (20 Da) is also a probable pathway for protonated species, resulting in an ion at m/z 210 .
-
Diagram: Predicted ESI-MS/MS Fragmentation of 2,8-Difluoroiminostilbene
Caption: Predicted major ESI-MS/MS fragmentation pathways for protonated 2,8-difluoroiminostilbene.
Part 4: Data Summary Table
The following table summarizes the key observed fragments for the analogs and the predicted fragments for 2,8-difluoroiminostilbene.
| Compound | Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Inferred Neutral Loss |
| Iminostilbene | EI | 193 (M⁺˙) | 192, 165 | H, C₂H₂ |
| Carbamazepine | EI | 236 (M⁺˙) | 193, 192, 165 | HNCO, H, C₂H₂ |
| Oxcarbazepine | ESI (+) | 253 ([M+H]⁺) | 180 | C₂H₃NO₂ |
| 2,8-Difluoroiminostilbene (Predicted) | EI | 229 (M⁺˙) | 228, 210, 209, 202 | H, F, HF, HCN |
| 2,8-Difluoroiminostilbene (Predicted) | ESI (+) | 230 ([M+H]⁺) | 228, 210, 204 | H₂, HF, C₂H₂ |
Part 5: Experimental Methodologies
To validate these predictions, the following protocols are recommended. These are robust starting points based on established methods for the analysis of dibenzazepine derivatives.[3][4][7]
Protocol 1: GC-MS for EI Fragmentation Analysis
This method is suitable for identifying the core fragmentation pattern of the neutral molecule.
Diagram: GC-MS Experimental Workflow
Caption: Standard workflow for the analysis of 2,8-difluoroiminostilbene by GC-MS.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the 2,8-difluoroiminostilbene standard in a suitable volatile solvent like methanol or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions to working concentrations of 1-10 µg/mL.
-
-
GC System Configuration:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
-
MS System Configuration:
-
Ion Source: Electron Ionization (EI) at 70 eV.[8]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-350.
-
-
Data Analysis:
-
Identify the peak corresponding to 2,8-difluoroiminostilbene.
-
Extract the mass spectrum and identify the molecular ion.
-
Characterize fragment ions and propose fragmentation pathways based on mass differences.
-
Protocol 2: LC-MS/MS for ESI Fragmentation Analysis
This method is ideal for soft ionization and for simulating fragmentation in biological or aqueous systems.[9][10]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Dilute the stock solution in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 100-1000 ng/mL.
-
-
LC System Configuration:
-
Column: A C18 reverse-phase column, such as a 50 mm x 2.1 mm, 1.8 µm particle size column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS System Configuration:
-
Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.[11]
-
Analysis Mode:
-
Full Scan: First, acquire a full scan spectrum (e.g., m/z 100-300) to identify the [M+H]⁺ precursor ion at m/z 230.
-
Product Ion Scan: Perform a product ion scan by selecting m/z 230 as the precursor and ramping the collision energy (e.g., 10-40 eV) to observe the resulting fragments.
-
-
-
Data Analysis:
-
Identify the most abundant and structurally significant product ions.
-
Optimize collision energy to maximize the signal for key transitions, which can be used to develop a highly selective Multiple Reaction Monitoring (MRM) method for quantification.
-
Conclusion and Authoritative Grounding
While direct mass spectral data for 2,8-difluoroiminostilbene remains to be published, a robust and scientifically sound prediction of its fragmentation pattern is achievable. By leveraging the well-documented fragmentation of the iminostilbene scaffold and its commercially significant derivatives, carbamazepine and oxcarbazepine, we can anticipate the major fragmentation pathways under both EI and ESI conditions.
The analysis predicts a stable molecular ion at m/z 229 in EI-MS, with fragmentation driven by losses of H, F, HF, and HCN. For ESI-MS/MS, the protonated molecule at m/z 230 is expected to fragment via losses of H₂, HF, and C₂H₂. The provided experimental protocols offer a clear and validated starting point for researchers to confirm these predictions and to develop quantitative assays for 2,8-difluoroiminostilbene and related novel compounds. This comparative approach underscores the power of using foundational chemical principles and analog data to navigate the analytical challenges posed by new chemical entities.
References
-
A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs. PMC. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
